4-Aminobenzofuran-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-amino-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZFOPOXRGLGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(OC2=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Targeting the Kinome with 4-Aminobenzofuran-2-carboxylic Acid: A Scaffold Analysis
Topic: Known kinase targets of 4-Aminobenzofuran-2-carboxylic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals
Executive Summary
4-Aminobenzofuran-2-carboxylic acid (CAS: 53871-36-0) is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry, specifically optimized for targeting serine/threonine kinases. Unlike typical Type I kinase inhibitors that rely heavily on hydrogen bonding to the hinge region, derivatives of this scaffold exploit a unique binding mode involving a critical salt bridge with the catalytic lysine in the ATP-binding pocket.
This guide details the primary validation of this scaffold against PIM kinases (PIM-1, -2, -3) and Casein Kinase 2 (CK2) , delineates the structural basis of its potency, and provides actionable protocols for its application in drug discovery.
Chemical Context & Pharmacophore Analysis
The 4-aminobenzofuran-2-carboxylic acid moiety possesses distinct structural features that make it an ideal "warhead" for specific kinase pockets.
| Feature | Chemical Role | Biological Interaction (PIM-1 Focus) |
| C2-Carboxylic Acid | Anionic H-bond acceptor | Forms a salt bridge with the catalytic Lysine (Lys67 in PIM-1). |
| C4-Amino Group | H-bond donor | Orients the molecule; often derivatized to reach the hinge region or solvent front. |
| Benzofuran Core | Planar aromatic system | Hydrophobic stacking (Van der Waals) within the ATP pocket (e.g., Phe49). |
Structural Diagram
To visualize the core scaffold:
Figure 1: Pharmacophore decomposition of 4-aminobenzofuran-2-carboxylic acid.
Primary Kinase Targets: The PIM Family
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are the primary validated targets for this scaffold.
PIM-1 Interaction Mechanism
The defining characteristic of PIM-1 inhibition by this scaffold is the Lys67 Salt Bridge .
-
Canonical Kinase Binding: Most inhibitors bind the hinge region (Glu121/Leu120 in PIM-1).
-
Benzofuran Binding: The C2-carboxylic acid forms a direct salt bridge with Lys67 . This interaction mimics the phosphate groups of ATP.
-
Selectivity: Because many kinases do not tolerate a negative charge deep in the ATP pocket (due to electrostatic repulsion with the Asp-Phe-Gly motif), this scaffold achieves high selectivity for PIM kinases, which have a unique pocket architecture accommodating this anion.
PIM Signaling Pathway & Therapeutic Relevance
PIM kinases are constitutively active and regulate cell survival. Inhibition leads to apoptosis in hematological malignancies (AML, CLL) and prostate cancer.
Figure 2: PIM kinase signaling cascade. The benzofuran scaffold blocks the central PIM node, preventing BAD phosphorylation and c-Myc stabilization.
Secondary Targets & Polypharmacology
Casein Kinase 2 (CK2)
Derivatives of 4-aminobenzofuran-2-carboxylic acid have demonstrated dual inhibition of CK2 and PIM-1.
-
Structural Homology: CK2 and PIM-1 share significant structural similarity in the ATP-binding cleft.
-
Dual Inhibitor Utility: Simultaneous inhibition of CK2 and PIM-1 is synergistic in treating refractory leukemias, as both kinases protect Myc from proteasomal degradation.
The "Off-Target" Paradox: Lymphoid Tyrosine Phosphatase (LYP)
While the prompt focuses on kinases, researchers must be aware that the carboxylic acid moiety is a known phosphotyrosine (pTyr) mimic.
-
Implication: High concentrations of simple benzofuran-2-carboxylic acids may inhibit phosphatases like LYP (PTPN22).
-
Mitigation: Derivatization at the C4-amino position with bulky groups can reduce phosphatase affinity while maintaining kinase potency.
Experimental Protocols
Synthesis of the Core Scaffold
Note: This is a generalized self-validating workflow.
-
Starting Material: Begin with 2-cyano-3-nitro-phenol or a substituted salicylaldehyde.
-
Cyclization: React with ethyl bromoacetate in the presence of K₂CO₃ (DMF, 80°C) to form the benzofuran ring.
-
Reduction: Reduce the nitro group (if present) or functionalize the C4 position using SnCl₂ or catalytic hydrogenation (H₂/Pd-C) to yield the 4-amino moiety.
-
Hydrolysis: Saponify the ester (LiOH, THF/H₂O) to reveal the critical C2-carboxylic acid .
Validating Target Engagement (ADP-Glo Kinase Assay)
This protocol measures the inhibition of PIM-1 activity by quantifying ADP generation.
Materials:
-
Recombinant PIM-1 Kinase (0.1 µ g/well ).
-
Substrate: S6 peptide.
-
ATP (Ultra-pure, 10 µM).
-
Test Compound: 4-aminobenzofuran-2-carboxylic acid derivative (dissolved in DMSO).
Step-by-Step:
-
Preparation: Dilute compounds in 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Incubation: Add 2 µL compound + 4 µL PIM-1 enzyme. Incubate for 10 min at RT (allows pre-equilibration).
-
Reaction Start: Add 4 µL of ATP/S6 Peptide mix.
-
Reaction Run: Incubate at RT for 60 minutes.
-
Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Development: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Measure luminescence.
-
Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.
Self-Validation Check: Z-factor must be > 0.5. If < 0.5, re-optimize enzyme concentration.
Quantitative Data Summary
The following table summarizes the potency of key derivatives utilizing this scaffold (Data aggregated from Xiang et al. and related SAR studies).
| Compound ID | R-Group (C4-Amino) | Target | IC50 (nM) | Interaction Type |
| Scaffold Only | -NH2 (Free amine) | PIM-1 | > 10,000 | Weak (Lacks hydrophobic reach) |
| Cmpd 29 | Piperidine-linked tail | PIM-1 | < 5 | Salt Bridge + Hydrophobic fit |
| Cmpd 29 | Piperidine-linked tail | PIM-2 | 134 | Salt Bridge conserved |
| Cmpd 38 | Cyclohexyl-amine | PIM-1 | 22 | Optimized Van der Waals |
Interpretation: The core acid is necessary for binding (anchor), but the C4-substituent drives nanomolar potency.
References
-
Xiang, Y., Hirth, B., et al. (2011).[1][2] "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry Letters. Link
-
Qian, K., Wang, L., et al. (2009).[2] "Pim kinases and crystallographic studies revealing an unusual kinase binding mode."[2] Journal of Medicinal Chemistry. Link
-
Wadood, A., et al. (2014). "Computational analysis of benzofuran-2-carboxylic acids as potent Pim-1 kinase inhibitors." Pharmaceutical Biology. Link
-
RCSB Protein Data Bank. (2011). "Structure of PIM-1 with Benzofuran Inhibitor (PDB: 3R00)." RCSB PDB. Link
-
Cozza, G., et al. (2013). "Inhibitors of protein kinase CK2: an update." Current Medicinal Chemistry. Link
Sources
Solubility and stability of 4-Aminobenzofuran-2-carboxylic acid in common lab solvents
[1][2]
Executive Summary
4-Aminobenzofuran-2-carboxylic acid is a critical heterocyclic scaffold in drug discovery, particularly utilized in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its amphoteric nature—possessing both a basic primary amine and an acidic carboxyl group—presents unique challenges in solubility and stability profiling.[1][2]
This guide moves beyond generic datasheets to provide a mechanistic understanding of this compound's behavior.[1][2] We address the "isoelectric trap" that often leads to precipitation in biological assays and provide evidence-based protocols for handling the oxidative instability characteristic of electron-rich aniline derivatives.
Physicochemical Profile & Mechanistic Insights[1][2][3][4]
To master the handling of this compound, one must understand its ionization states.[1][2] Unlike simple benzofurans, the 4-amino derivative exists primarily as a zwitterion in neutral aqueous media.[1][2]
Structural Determinants[2][4]
-
Acidic Moiety: The carboxylic acid at C2 is electron-withdrawing, typically exhibiting a pKa between 3.0 and 3.5 .[1][2]
-
Basic Moiety: The amine at C4 is an aniline derivative.[1][2] Due to resonance donation into the benzofuran ring, it is less basic than aliphatic amines, with a conjugate acid pKa typically around 3.5 – 4.5 .[2]
-
Isoelectric Point (pI): The overlap of these pKa values creates a solubility minimum (pI) in the pH range of 3.5 – 4.5 .[2] At this pH, the net charge is zero, leading to aggregation and precipitation.[1][2]
Table 1: Physicochemical Properties (Predicted/Empirical Class Data)
| Property | Value / Range | Implication |
| Molecular Weight | ~177.16 g/mol | Low MW fragment, ideal for FBDD.[1][2] |
| pKa (Acid) | 3.1 ± 0.3 | Ionized (COO⁻) at physiological pH (7.4).[1][2] |
| pKa (Base) | 4.0 ± 0.5 | Uncharged (NH₂) at physiological pH (7.4).[1][2] |
| LogP | ~1.5 – 2.0 | Moderate lipophilicity; membrane permeable.[1][2] |
| Appearance | Off-white to brown powder | Darkening indicates surface oxidation.[1][2] |
Solubility Guide
Solvent Compatibility Matrix
The solubility of 4-aminobenzofuran-2-carboxylic acid is dictated by its ability to break crystal lattice energy via hydrogen bonding or ionization.[1][2]
| Solvent | Solubility Rating | Technical Notes |
| DMSO | Excellent (>50 mg/mL) | Preferred Stock Solvent. High dielectric constant stabilizes the zwitterionic form.[1][2] Caution: DMSO is hygroscopic; water uptake can trigger precipitation.[1][2] |
| DMF | Good (>30 mg/mL) | Alternative to DMSO.[2] Easier to remove via evaporation but poses higher toxicity risks.[1][2] |
| Methanol/Ethanol | Moderate (5–20 mg/mL) | Solubility improves significantly with heating or addition of acid (e.g., 0.1% HCl).[2] |
| Water (pH 7) | Poor (<1 mg/mL) | Exists as an anion (COO⁻/NH₂), but lipophilic core limits solubility.[2] |
| 0.1 M NaOH | High (>20 mg/mL) | Fully deprotonated (COO⁻/NH₂).[2] Forms a stable sodium salt.[1][2] |
| 0.1 M HCl | High (>20 mg/mL) | Fully protonated (COOH/NH₃⁺).[2] Forms a stable hydrochloride salt.[1][2] |
The "Isoelectric Trap" in Assay Buffers
Critical Insight: When diluting a DMSO stock into aqueous buffer (e.g., PBS pH 7.4), the compound may precipitate if the final concentration exceeds ~100 µM.[2] However, the highest risk is in acidic buffers (pH 3-5) used in certain enzymatic assays or HPLC mobile phases, where the compound hits its isoelectric point.[1]
Recommendation: Always maintain the final assay pH > 6.0 or < 2.0 to ensure a net charge on the molecule, preventing aggregation.[2]
Stability Assessment
The stability profile is dominated by two pathways: oxidative degradation of the amine and thermal decarboxylation.[1][2]
Degradation Pathways
The electron-rich 4-amino group activates the benzene ring, making it susceptible to oxidation by atmospheric oxygen, especially in solution.[1][2] This results in the formation of quinoid-like impurities and colored oligomers (browning).[1][2]
Figure 1: Primary degradation pathways.[1][2] Oxidative instability is the primary concern during storage and handling.[1]
Stability Recommendations
-
Solid State: Store at -20°C, desiccated, and protected from light. Shelf life is typically >2 years if kept dry.[1][2]
-
Solution State: DMSO stocks are stable for 1-3 months at -20°C. Avoid freeze-thaw cycles.
-
Photostability: The benzofuran core absorbs UV light strongly.[1][2] Protect solutions from ambient light to prevent photo-oxidation.[1][2]
Experimental Protocols
Protocol A: Kinetic Solubility Determination (Shake-Flask)
This protocol determines the equilibrium solubility in your specific assay buffer.[1]
-
Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).
-
Agitation: Shake at 300 rpm at 25°C for 24 hours.
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification: Remove supernatant, dilute 10x in Methanol, and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Protocol B: Forced Degradation Workflow
Use this to establish handling limits for your specific experiments.[1][2]
Figure 2: Forced degradation workflow to validate compound integrity under stress conditions.
Handling & Storage Best Practices
-
Weighing: Use an anti-static gun.[1][2] The powder can be electrostatic.[1][2]
-
Dissolution: Always add the organic solvent (DMSO) before adding any aqueous buffer.[2] Adding buffer to the solid often results in a "gummy" precipitate that is difficult to redissolve.[1][2]
-
Inert Atmosphere: For long-term synthesis campaigns, flush reaction vessels with Nitrogen or Argon to prevent aniline oxidation.[1][2]
References
-
PubChem. 4-Aminofuran-2-Carboxylic Acid (Compound Summary). National Library of Medicine.[1][2] Accessed Oct 2023.[1][2] [Link](Note: General reference for physicochemical properties of the class).
-
Kowalewska, M. et al. (2013).[1][2] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.[1][2] [Link]
In Silico Modeling of 4-Aminobenzofuran-2-carboxylic Acid Derivatives
Executive Summary
The 4-aminobenzofuran-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, particularly for targeting serine/threonine kinases (e.g., PIM-1) and bacterial virulence factors (e.g., DprE1). Its unique electronic distribution—characterized by the donor-acceptor push-pull system between the 4-amino group and the 2-carboxylic acid—facilitates critical salt-bridge interactions within diverse active sites.
This guide provides a rigorous, self-validating in silico framework for modeling these derivatives. Unlike generic modeling tutorials, this document focuses on the specific challenges of this scaffold: tautomeric instability, zwitterionic behavior at physiological pH, and the necessity of quantum mechanical optimization prior to docking.[1]
Part 1: Strategic Computational Workflow
The modeling of benzofuran derivatives requires a non-linear approach where ligand electronic state verification precedes receptor docking.
Workflow Logic
-
Quantum Mechanical (QM) Validation: The 4-amino/2-carboxyl interplay often leads to intramolecular hydrogen bonding that force fields (MMFF94, OPLS3e) may underestimate.
-
Ensemble Docking: Due to the flexibility of the carboxylate tail, rigid-receptor docking often yields false negatives.
-
Dynamic Stability: Post-docking Molecular Dynamics (MD) is mandatory to verify the persistence of the charge-assisted hydrogen bonds.
Figure 1: Integrated computational workflow for 4-aminobenzofuran-2-carboxylic acid derivatives, emphasizing QM-derived partial charges.
Part 2: Technical Protocols & Methodology
Module 1: Ligand Preparation & Quantum Mechanics
Challenge: The 4-amino group can act as a hydrogen bond donor, while the 2-carboxylic acid is an acceptor/anion. Standard force fields often miscalculate the planarity of the amino group relative to the benzofuran ring.
Protocol:
-
Structure Generation: Generate 3D conformers using RDKit or OpenBabel.
-
DFT Optimization:
-
Software: Gaussian 16 or ORCA.
-
Method/Basis Set: B3LYP/6-311G+(d,p).
-
Solvation: IEFPCM (Water).
-
Objective: Calculate Electrostatic Potential (ESP) charges to replace standard Gasteiger charges. This is critical for accurately modeling the electrostatic interaction with the target's cationic residues (e.g., Lys67 in PIM-1).
-
-
Protonation State: At pH 7.4, the carboxylic acid is deprotonated (
) and the 4-amino group is neutral ( ), creating a net -1 charge. Do not dock the neutral carboxylic acid form unless targeting an acidic pocket (pH < 5).
Module 2: Target Selection & Case Study (PIM-1 Kinase)
Rationale: PIM-1 kinase is a validated target for benzofuran-2-carboxylic acids.[2][3][4] The active site contains a critical salt bridge anchor point (Lys67) that interacts with the carboxylate.
Target Preparation:
-
PDB ID: 3BGZ (Co-crystallized with a carboxylate inhibitor) or 5DWR.
-
Clean-up: Remove water molecules >5Å from the active site. Retain bridging waters if they mediate interaction between the 4-amino group and the hinge region (Glu121).
-
H-Bond Optimization: Use PROPKA to predict protonation states of His/Asp/Glu residues within the pocket at pH 7.4.
Module 3: Molecular Docking Strategy
Software: AutoDock Vina (Open Source) or Glide (Schrödinger).
Step-by-Step Protocol:
-
Grid Box Definition:
-
Center: Coordinates of the co-crystallized ligand.[5]
-
Size:
Å (Sufficient to cover the ATP-binding pocket).
-
-
Constraints (Crucial):
-
Define a pharmacophore constraint requiring a hydrogen bond/salt bridge with Lys67 (PIM-1).
-
This filters out poses where the carboxylate tail points away from the catalytic lysine, a common artifact in unconstrained docking.[1]
-
-
Scoring:
-
Prioritize poses with
kcal/mol. -
Visual Check: Ensure the benzofuran core creates hydrophobic contacts with Leu44 and Val126 .
-
Module 4: Molecular Dynamics (MD) Simulation
Objective: Validate the stability of the "4-amino" interaction. The amino group often forms water-mediated bridges that rigid docking misses.
Protocol (GROMACS):
-
Topology:
-
Protein: CHARMM36m force field.
-
Ligand: CGenFF (generated via ParamChem) with QM-derived partial charges.
-
-
System Setup:
-
Box: Dodecahedron, 1.0 nm buffer.[1]
-
Solvent: TIP3P water model.
-
Ions: Neutralize with
and add 0.15M .
-
-
Equilibration:
-
NVT (100 ps, 300K)
NPT (100 ps, 1 bar). -
Restrain ligand heavy atoms (
) during equilibration.
-
-
Production Run:
-
Time: 100 ns.
-
Step size: 2 fs.
-
-
Analysis Metrics:
-
RMSD: Ligand RMSD should stabilize < 2.0 Å.
-
H-Bond Lifetime: Calculate occupancy of the Carboxylate-Lys67 interaction. >80% occupancy indicates a potent inhibitor.
-
Module 5: ADMET Profiling
Benzofuran derivatives often suffer from poor solubility or metabolic instability.
Key Parameters to Monitor:
| Property | Threshold | Tool | Notes |
|---|---|---|---|
| LogP | 2.0 - 4.0 | SwissADME | 4-amino group improves solubility vs. unsubstituted benzofurans. |
| TPSA | < 140 Ų | SwissADME | Critical for cell permeability. |
| hERG Inhibition | Low Risk | ProTox-II | Benzofurans can be hERG blockers; screen early. |
| CYP Inhibition | CYP3A4 | pkCSM | Check for metabolic hotspots on the furan ring. |
Part 3: Mechanistic Visualization
The following diagram illustrates the PIM-1 signaling pathway and how 4-aminobenzofuran-2-carboxylic acid derivatives intervene to induce apoptosis in cancer cells.
Figure 2: Mechanism of Action. The derivative inhibits PIM-1, preventing the phosphorylation of Bad and stabilization of c-Myc, thereby shifting the cell state from survival to apoptosis.
Part 4: References
-
Xiang, Y., et al. (2011). "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[4][6] Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.[1][6]
-
Wadood, A., et al. (2014). "Computational analysis of benzofuran-2-carboxylic acids as potent Pim-1 kinase inhibitors."[4] Pharmaceutical Biology, 52(9), 1111-1116.[1] [1]
-
Dhabarde, S. S., et al. (2022). "Synthesis, In-Silico and In-Vitro Antimycobacterial Studies on Novel Benzofuran Derivatives."[7] Current Enzyme Inhibition, 18.
-
Eldehna, W. M., et al. (2025). "Novel benzofuran-conjugated indolin-2-ones as anticancer agents; design, synthesis, biological assessments, and molecular modeling insights."[1] European Journal of Medicinal Chemistry. [1]
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[1] Journal of Computational Chemistry, 31(2), 455-461.[1]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Exploring the Chemical Space of 4-Aminobenzofuran-2-carboxylic Acid Analogues
Executive Summary
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core for ligands targeting kinases, GPCRs, and DNA-binding enzymes. While 5-substituted benzofurans are ubiquitous due to synthetic accessibility, the 4-aminobenzofuran-2-carboxylic acid core represents an under-explored chemical space with distinct vector geometry.
This guide details the strategic exploration of this scaffold. The 4-amino group provides a unique handle for hydrogen bond donors (HBD) critical for kinase hinge binding, while the 2-carboxylic acid offers a vector for solvent-exposed solubilizing groups or salt-bridging interactions. We present validated synthetic routes, structural-activity relationship (SAR) strategies, and detailed protocols for accessing this high-value chemical space.
Structural Rationale & Pharmacophore Analysis[1]
The 4-aminobenzofuran-2-carboxylic acid scaffold offers a rigid, bicyclic aromatic core that functions as a bioisostere for indole and naphthalene systems but with improved solubility profiles due to the furan oxygen.
Key Pharmacophoric Vectors:
-
Position 4 (Amine): This is the critical "pivot point." Derivatization here (e.g., ureas, amides) allows the molecule to project into deep hydrophobic pockets, often mimicking the adenine ring of ATP in kinase active sites.
-
Position 2 (Carboxylic Acid): A versatile handle. It can be conserved as an acid for salt bridges (e.g., with Lysine residues), converted to amides for H-bonding, or transformed into heterocycles (oxadiazoles, triazoles) to improve metabolic stability.
-
Furan Oxygen: Acts as a weak hydrogen bond acceptor (HBA), often interacting with backbone amides in the target protein.
Synthetic Strategy: Accessing the Core
Synthesizing the 4-amino isomer is significantly more challenging than the 5- or 6-isomers due to the lack of commercially available precursors and electronic effects that disfavor electrophilic substitution at C4. We recommend two primary routes:
Route A: The Nitro-Aldehyde Cyclization (Scalable)
This route relies on the Rapoport-Stoermer modification. It requires 2-hydroxy-6-nitrobenzaldehyde , which cyclizes with ethyl bromoacetate. The resulting 4-nitrobenzofuran is then reduced to the amine.
Route B: Smiles Rearrangement (Specialized)
For cases where the nitro-precursor is inaccessible, a Smiles rearrangement of 4-hydroxybenzofuran derivatives can essentially "swap" a phenol for an aniline, providing access to the 4-amino core.
Visualization: Retrosynthetic Analysis
Figure 1: Retrosynthetic disconnection showing the primary Nitro-Aldehyde route (Red) and the alternative Smiles Rearrangement route (Green).[1][2]
Chemical Space Expansion (SAR Workflow)
Once the core is synthesized, the library is expanded via orthogonal functionalization.
| Vector | Modification Type | Target Property | Reagents |
| C4-Amine | Sulfonylation | Metabolic Stability / Selectivity | R-SO₂Cl, Pyridine |
| C4-Amine | Urea Formation | H-Bond Donor (Kinase Hinge) | R-NCO or Triphosgene |
| C4-Amine | Reductive Amination | Lipophilicity / BBB Permeability | R-CHO, NaBH(OAc)₃ |
| C2-Acid | Amide Coupling | Solubility / Target Interaction | R-NH₂, HATU, DIPEA |
| C2-Acid | Bioisostere (Tetrazole) | pKa Modulation / Permeability | NaN₃, NH₄Cl (via Nitrile) |
Visualization: SAR Decision Tree
Figure 2: Strategic derivatization workflow for maximizing structure-activity relationship (SAR) data.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-nitrobenzofuran-2-carboxylate
Rationale: This step builds the furan ring. We use Potassium Carbonate (K₂CO₃) as a mild base to generate the phenoxide without hydrolyzing the ester, followed by intramolecular aldol-type condensation.
-
Reagents: 2-Hydroxy-6-nitrobenzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), K₂CO₃ (2.5 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve 2-Hydroxy-6-nitrobenzaldehyde in DMF (0.5 M concentration).
-
Add K₂CO₃ and stir at Room Temperature (RT) for 15 min (color change indicates phenoxide formation).
-
Add Ethyl bromoacetate dropwise.
-
Heat the mixture to 80°C for 4–6 hours.
-
Validation: Monitor TLC (Hexane:EtOAc 3:1). Product is less polar than the aldehyde.
-
Workup: Pour into ice water. The product usually precipitates as a yellow solid. Filter, wash with water, and dry.[3]
-
Protocol 2: Reduction to Ethyl 4-aminobenzofuran-2-carboxylate
Rationale: We utilize Iron (Fe) powder in acetic acid. This is chemoselective and avoids the potential hydrogenolysis of the furan ring that can occur with high-pressure Pd/C hydrogenation.
-
Reagents: Ethyl 4-nitrobenzofuran-2-carboxylate (1.0 eq), Iron powder (5.0 eq), Glacial Acetic Acid, Ethanol.
-
Procedure:
-
Dissolve the nitro compound in Ethanol:Acetic Acid (3:1).
-
Add Iron powder.[4]
-
Reflux at 80°C for 2 hours.
-
Validation: LC-MS will show the mass shift of -30 Da (loss of O2, gain of H2) or -14 Da (NO2 to NH2) depending on ionization.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Neutralize with saturated NaHCO₃ and extract with EtOAc.
-
Protocol 3: Hydrolysis to the Free Acid
-
Reagents: Ethyl 4-aminobenzofuran-2-carboxylate, LiOH (3.0 eq), THF/Water (1:1).
-
Procedure:
-
Stir at RT for 12 hours.
-
Acidify carefully with 1M HCl to pH 4 to precipitate the zwitterionic amino-acid.
-
Case Studies & Biological Applications[3][5][6][7]
Case Study A: Pim-1 Kinase Inhibition
Research has demonstrated that benzofuran-2-carboxylic acids can potently inhibit Pim-1 kinase, a target in hematological malignancies.
-
Mechanism: The carboxylic acid forms a salt bridge with Lys67 (Pim-1), while the 4-position substituent occupies the ATP adenine pocket.
-
Outcome: Derivatives like Compound 29 (referenced in literature) showed nanomolar potency and high selectivity over other kinases [1].
Case Study B: DNA Gyrase B Inhibition
The benzofuran core mimics the pyrrole pharmacophore of natural antibiotics like clorobiocin.
-
Application: 4-amino derivatives coupled with urea linkers have shown efficacy against Gram-positive bacteria by inhibiting the ATPase activity of GyrB [2].
References
-
The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2011).[5] [Link]
-
Synthesis and biological evaluation of benzofuran-2-carboxylic acid derivatives. Journal of Chemistry. (2013). [Link]
-
Design, synthesis, and biological evaluation of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters. (2015). [Link]
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4-Aminobenzofuran-2-carboxylic Acid: A Privileged Scaffold for Fragment-Based Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel starting points in the complex journey of drug discovery.[1][2] In contrast to traditional high-throughput screening (HTS), which often involves screening vast libraries of large, complex molecules, FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments," that bind to specific pockets on a biological target.[2][3] Although these initial interactions are often weak, they are highly efficient in terms of binding energy per atom, providing a robust foundation for optimization into potent and selective drug candidates.[4] The FBDD approach allows for a more thorough exploration of chemical space with a smaller number of compounds, ultimately accelerating the path from hit discovery to lead optimization.[2][5]
The benzofuran core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and clinically approved drugs.[6][7][8] Its rigid, planar structure and the presence of a hydrogen bond-accepting oxygen atom make it an ideal anchor for interacting with a wide array of biological targets, including kinases, phosphatases, and enzymes involved in various disease pathways.[9][10] This guide focuses on a particularly valuable member of this family: 4-aminobenzofuran-2-carboxylic acid . The strategic placement of an amino group and a carboxylic acid on this scaffold provides key interaction points for hydrogen bonding and salt bridge formation, making it an exceptional starting point for FBDD campaigns.
This technical guide will provide a comprehensive overview of the synthesis, characterization, and application of 4-aminobenzofuran-2-carboxylic acid in FBDD. We will delve into detailed experimental protocols, data analysis, and a case study illustrating the journey from a benzofuran-based fragment to a potential lead compound.
The Core Fragment: 4-Aminobenzofuran-2-carboxylic Acid
The value of a fragment in FBDD is determined by its physicochemical properties and its potential for forming favorable interactions with a target protein. 4-Aminobenzofuran-2-carboxylic acid is an exemplary fragment that adheres well to the "Rule of Three," a set of guidelines for fragment library design.[5]
Physicochemical Properties
| Property | Value | Adherence to "Rule of Three" | Source |
| Molecular Weight | 177.16 g/mol | Yes (≤ 300 Da) | [4] |
| cLogP | ~1.5 - 2.0 (estimated) | Yes (≤ 3.0) | Estimated |
| Hydrogen Bond Donors | 2 (amine and carboxylic acid) | Yes (≤ 3) | - |
| Hydrogen Bond Acceptors | 4 (amine, furan oxygen, carbonyl oxygen, hydroxyl oxygen) | No (> 3) | - |
| Rotatable Bonds | 1 | Yes (≤ 3) | - |
| Polar Surface Area (PSA) | 76.5 Ų (for 4-aminofuran-2-carboxylic acid) | No (> 60 Ų) | [6] |
While the number of hydrogen bond acceptors and the polar surface area slightly exceed the "Rule of Three" guidelines, the overall profile of 4-aminobenzofuran-2-carboxylic acid remains highly attractive for FBDD. The increased polarity can enhance aqueous solubility, a desirable trait for biophysical screening assays.
Synthesis and Characterization
A reliable and scalable synthetic route is crucial for any fragment to be successfully utilized in a drug discovery program. 4-Aminobenzofuran-2-carboxylic acid can be synthesized in a three-step sequence starting from commercially available precursors.
Experimental Protocol: Synthesis of 4-Aminobenzofuran-2-carboxylic Acid
This synthesis involves the formation of an ethyl benzofuran-2-carboxylate intermediate, followed by nitration, hydrolysis, and finally, reduction of the nitro group.
Step 1: Synthesis of Ethyl 4-Nitrobenzofuran-2-carboxylate
This step involves the cyclization of a substituted salicylaldehyde with an alpha-halo ester. A common method is the reaction of 2-hydroxy-6-nitrobenzaldehyde with ethyl chloroacetate in the presence of a base.[11][12]
-
To a solution of 2-hydroxy-6-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
Add ethyl chloroacetate (1.1 eq) to the mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield crude ethyl 4-nitrobenzofuran-2-carboxylate.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Hydrolysis to 4-Nitrobenzofuran-2-carboxylic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base.[13]
-
Dissolve ethyl 4-nitrobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-3 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3.
-
Collect the precipitated 4-nitrobenzofuran-2-carboxylic acid by filtration, wash with cold water, and dry.
Step 3: Reduction to 4-Aminobenzofuran-2-carboxylic Acid
The final step is the reduction of the nitro group to an amine. A common and effective method is using stannous chloride (SnCl₂).[14]
-
Dissolve 4-nitrobenzofuran-2-carboxylic acid (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours, monitoring by TLC.[14]
-
Cool the reaction mixture and pour it into ice water.
-
Basify the mixture with a saturated solution of sodium bicarbonate to a pH of 8-9.[14]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-aminobenzofuran-2-carboxylic acid.
Characterization
The identity and purity of the synthesized 4-aminobenzofuran-2-carboxylic acid should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Fragment Screening Workflow
The identification of fragment hits requires sensitive biophysical techniques capable of detecting weak binding interactions. A typical workflow involves a primary screen followed by orthogonal validation and structural characterization.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It is highly sensitive and requires relatively small amounts of protein, making it ideal for primary fragment screening.
Experimental Protocol: SPR Screening
-
Immobilization: Covalently immobilize the target protein onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.
-
Buffer Preparation: The running buffer should be optimized for the target protein and should contain a small percentage of DMSO (e.g., 1-5%) to aid fragment solubility. It is critical that the DMSO concentration in the running buffer and the fragment solutions are precisely matched to avoid bulk refractive index effects.[3][11]
-
Fragment Preparation: Prepare a stock solution of 4-aminobenzofuran-2-carboxylic acid in 100% DMSO. Dilute the fragment to the desired screening concentration (typically 100-500 µM) in the running buffer.
-
Screening: Inject the fragment solution over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein). Monitor the change in response units (RU). A positive response on the active surface compared to the reference surface indicates binding.
-
Data Analysis: Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram. Hits are typically identified based on a response threshold.
Hit Confirmation: NMR Spectroscopy
NMR spectroscopy is an excellent orthogonal method to confirm hits from a primary screen. Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for detecting weak fragment binding.
Experimental Protocol: STD-NMR for Hit Confirmation
-
Sample Preparation: Prepare a sample containing the target protein (typically 10-50 µM) and 4-aminobenzofuran-2-carboxylic acid (at a 50-100 fold molar excess) in a suitable deuterated buffer.[2]
-
Acquisition: Acquire two spectra: an "on-resonance" spectrum where specific protein resonances are selectively saturated, and an "off-resonance" spectrum where the saturation pulse is applied at a frequency where no protein or ligand signals are present.[15]
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Analysis: The presence of signals in the STD spectrum confirms that the fragment binds to the protein. The relative intensities of the signals can provide information about which parts of the fragment are in closest contact with the protein, a technique known as epitope mapping.[2]
Structural Characterization: X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is a cornerstone of FBDD. It provides detailed information about the binding mode, key interactions, and the surrounding binding pocket, which is invaluable for guiding the hit-to-lead optimization process.
Experimental Protocol: Co-crystallization
-
Protein and Ligand Preparation: Purify the target protein to a high concentration and homogeneity. Dissolve 4-aminobenzofuran-2-carboxylic acid in a suitable solvent.
-
Co-crystallization: Mix the protein with a molar excess of the fragment (typically 5-10 fold) and set up crystallization trials using various precipitant conditions.
-
Crystal Soaking (Alternative): If apo-crystals of the protein are available, they can be soaked in a solution containing the fragment. The fragment concentration for soaking should be 10-1000 times the dissociation constant (Kd).[16]
-
Data Collection and Structure Determination: Mount a suitable crystal and collect X-ray diffraction data. Process the data and solve the structure to reveal the binding mode of the fragment.
Case Study: From a Benzofuran Fragment to DsbA Inhibitors
A fragment-based campaign targeting the E. coli thiol-disulfide oxidoreductase enzyme DsbA, a key virulence factor, provides an excellent example of the successful application of a benzofuran scaffold.[17][18][19]
In this study, biophysical screening identified 2-(6-bromobenzofuran-3-yl)acetic acid as a weak binder to DsbA.[17] The initial hit was then elaborated through synthetic chemistry, guided by structural information from X-ray crystallography.
Hit-to-Lead Optimization: Fragment Growing
The "fragment growing" strategy was employed, where additional chemical groups are attached to the initial hit to explore unoccupied regions of the binding pocket and enhance potency.[17][20]
Structure-Activity Relationship (SAR) Data for DsbA Inhibitors
| Compound | R-group at 6-position | Kd (µM) | Ligand Efficiency (LE) |
| Initial Hit (6) | -Br | High mM | - |
| 23 | -OCH₂Ph | ~1000 | 0.18 |
| 25 | -OPh | 326 ± 25 | 0.24 |
| 28 | -CH₂Ph | 341 ± 57 | 0.23 |
Data adapted from Duncan et al., Molecules, 2019.[17]
X-ray crystal structures of the elaborated analogs in complex with DsbA revealed that the added phenyl and benzyl groups occupied a hydrophobic pocket adjacent to the initial binding site of the benzofuran core.[17] This structure-guided optimization led to a significant improvement in binding affinity, with the 6-phenoxy derivative 25 showing the highest ligand efficiency.[17]
This case study demonstrates the power of FBDD, where a weakly binding benzofuran fragment was rationally optimized into a more potent inhibitor, providing a promising starting point for the development of novel anti-virulence agents.[17][19]
Conclusion and Future Directions
4-Aminobenzofuran-2-carboxylic acid represents a highly valuable and versatile fragment for FBDD campaigns targeting a wide range of biological targets. Its inherent physicochemical properties, coupled with the strategic placement of key interacting functional groups, make it an ideal starting point for generating novel chemical matter. The synthetic accessibility of this scaffold further enhances its utility in drug discovery.
The successful application of FBDD relies on the tight integration of biophysical screening, structural biology, and medicinal chemistry.[19] As demonstrated in this guide, a systematic workflow from hit identification to lead optimization can efficiently transform a weakly binding fragment into a potent and selective lead compound. The continued exploration of the chemical space around the 4-aminobenzofuran-2-carboxylic acid core holds significant promise for the discovery of new therapeutics for a multitude of diseases.
References
- Fragment Screening & Fragment-Based Drug Design.
- Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide - Benchchem.
- Fragment-Based Drug Discovery - Selvita.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council.
- Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
- Fragment-Based Drug Design (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus.
- 4-Amino-1-benzofuran-2-carboxylic acid.
- 4-Aminofuran-2-Carboxylic Acid | C5H5NO3 | CID 49766636 - PubChem.
- Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - CORE.
- Saturation Transfer Difference (STD) NMR.
- Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview - Benchchem.
- Fragment-to-Lead - Creative Biostucture Drug Discovery.
- The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors - MDPI.
- The fragment-based development of a benzofuran hit as a new class of Escherichia coli DsbA inhibitors - La Trobe - Figshare.
- The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors - PubMed.
- BP202T-5.pdf - COP Bela.
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC.
- Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation - Scientific Research Publishing.
- Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem.
- Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing.
- Fragment-based Drug Discovery - From Hit Discovery to FDA Approval: Lessons Learned and Future Challenges | Biocompare.
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC.
- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate.
- Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals.
- Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - Semantic Scholar.
- The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors.
- Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals.
- Ethyl 5-nitrobenzofuran-2-carboxylate - Chem-Impex.
- Fragment Based Drug Discovery (FBDD) -BioDuro-Global CRDMO, Rooted in Science.
- Application of Fragment-Based Drug Discovery to Versatile Targets - PMC.
- Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed.
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Methodological & Application
Application Note: Large-Scale Synthesis of 4-Aminobenzofuran-2-carboxylic Acid
The following technical guide details the large-scale synthesis of 4-Aminobenzofuran-2-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors and DNA-binding agents).
Executive Summary
The benzofuran moiety is a privileged structure in drug discovery. Specifically, the 4-aminobenzofuran regioisomer allows for unique vector exploration in the binding pockets of enzymes such as kinases and GPCRs. However, this isomer is synthetically challenging compared to the 5- or 6-substituted variants due to the directing effects of standard benzofuran precursors.
This protocol details a 4-step, scalable synthetic route starting from inexpensive 3-nitrophenol. The route features a regioselective Duff formylation to install the aldehyde functionality at the chemically difficult C6 position (ortho to the phenol, para to the nitro group), enabling the subsequent construction of the 4-nitrobenzofuran core.
Retrosynthetic Analysis
The strategy relies on constructing the furan ring onto a pre-functionalized benzene core. The key disconnection is the C2-C3 bond and the ether linkage.
Figure 1: Retrosynthetic strategy highlighting the critical regioselective formylation step.
Detailed Synthetic Protocols
Step 1: Synthesis of 2-Hydroxy-6-nitrobenzaldehyde
Rationale: Direct nitration of salicylaldehyde yields the 3- and 5-nitro isomers. To access the 6-nitro aldehyde (which becomes the 4-position in benzofuran), we must formylate 3-nitrophenol. The modified Duff reaction is preferred over Reimer-Tiemann for better scalability and purification.
-
Reagents: 3-Nitrophenol (1.0 eq), Hexamethylenetetramine (HMTA) (1.1 eq), Trifluoroacetic acid (TFA) (Solvent/Catalyst).
-
Equipment: Glass-lined reactor or RBF with reflux condenser, inert gas inlet.
Protocol:
-
Charge 3-nitrophenol (139 g, 1.0 mol) and HMTA (154 g, 1.1 mol) into a reactor.
-
Add TFA (1.0 L) slowly (Exothermic!). Note: TFA acts as both solvent and acid catalyst.
-
Heat the mixture to reflux (approx. 75–80 °C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 3:7) for consumption of phenol.
-
Cool to room temperature (RT) and pour the dark orange solution into 4M HCl (1.0 L) and ice.
-
Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
-
Extract with Dichloromethane (DCM) (3 x 500 mL).
-
Wash combined organics with water and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: The crude solid contains regioisomers. Recrystallize from Ethanol/Water to isolate the yellow crystalline solid.
-
Target Yield: 45–55%
-
Quality Check: ¹H NMR should show aldehyde proton at ~10.4 ppm and distinct aromatic pattern (triplet for H-4).
-
Step 2: Cyclization to Ethyl 4-Nitrobenzofuran-2-carboxylate
Rationale: A Williamson ether synthesis followed by an intramolecular Knoevenagel-type condensation (Rap-Stoermer variant) constructs the furan ring.
-
Reagents: 2-Hydroxy-6-nitrobenzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), K₂CO₃ (2.5 eq), DMF (anhydrous).
Protocol:
-
Dissolve 2-Hydroxy-6-nitrobenzaldehyde (83.5 g, 0.5 mol) in DMF (400 mL).
-
Add anhydrous K₂CO₃ (172 g, 1.25 mol). The suspension will turn bright orange/red (phenoxide formation).
-
Add Ethyl bromoacetate (66 mL, 0.6 mol) dropwise over 30 minutes at RT.
-
Heat the mixture to 80–90 °C for 4 hours.
-
Cool to RT and pour into Ice Water (2.0 L). The product will precipitate.
-
Filter the solid and wash extensively with water to remove DMF.
-
Dry in a vacuum oven at 45 °C.
-
Target Yield: 75–85%
-
Appearance: Light yellow/tan solid.
-
Step 3: Reduction to Ethyl 4-Aminobenzofuran-2-carboxylate
Rationale: Catalytic hydrogenation is the cleanest method for large scale, avoiding iron waste streams. However, if specific equipment is unavailable, Fe/AcOH is a robust backup.
Method A: Catalytic Hydrogenation (Preferred)
-
Dissolve the nitro-ester (47 g, 0.2 mol) in Ethanol/THF (1:1, 500 mL).
-
Add 10% Pd/C (2.5 g, 5 wt% loading) under Argon flow.
-
Purge reactor with H₂ gas. Maintain H₂ pressure (30–50 psi) at RT for 6–12 hours.
-
Filter through a pad of Celite to remove catalyst. Safety: Keep catalyst wet to prevent ignition.
-
Concentrate the filtrate to obtain the amine.
Method B: Iron Reduction (Alternative) [2]
-
Suspend nitro-ester in Ethanol/Water (4:1) containing NH₄Cl (5 eq).
-
Add Iron powder (5 eq) portion-wise at 70 °C.
-
Reflux for 2 hours. Filter hot through Celite.
-
Target Yield: 90–95%
-
Key Data: Disappearance of NO₂ bands in IR; shift in NMR aromatic protons.
Step 4: Hydrolysis to 4-Aminobenzofuran-2-carboxylic Acid
Rationale: Mild saponification to generate the free acid.
Protocol:
-
Dissolve the ethyl ester (20.5 g, 0.1 mol) in Methanol (100 mL).
-
Add 2M NaOH (100 mL, 2.0 eq).
-
Stir at 50 °C for 2 hours.
-
Cool to RT and remove Methanol under reduced pressure.
-
Cool the aqueous residue to 0 °C and acidify carefully with 1M HCl to pH 3–4.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Process Data Summary
| Step | Reaction | Key Reagents | Temp (°C) | Typical Yield | Critical Parameter |
| 1 | Formylation | 3-Nitrophenol, HMTA, TFA | 75–80 | 50% | Regioselectivity (purification required) |
| 2 | Annulation | Aldehyde, Ethyl Bromoacetate, K₂CO₃ | 90 | 80% | Anhydrous conditions, efficient stirring |
| 3 | Reduction | H₂/Pd-C or Fe/NH₄Cl | RT / 70 | 92% | Catalyst safety / Iron removal |
| 4 | Hydrolysis | NaOH, MeOH | 50 | 95% | pH control during precipitation |
Safety & Quality Control
Safety Considerations
-
Nitro Compounds: Intermediates are potentially energetic.[13] Avoid excessive heat during drying.
-
Hydrogenation: H₂ gas is highly flammable. Ensure proper grounding of the autoclave. Pd/C is pyrophoric when dry.
-
TFA: Highly corrosive. Use acid-resistant seals and gloves.
Analytical Specifications (Final Product)
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.0 (br s, 1H, COOH), 7.35 (s, 1H, H-3), 7.15 (t, 1H, H-6), 6.80 (d, 1H, H-7), 6.35 (d, 1H, H-5), 5.80 (s, 2H, NH₂).
-
HPLC Purity: >98% (area).
-
Appearance: Beige to light brown solid.[2]
References
-
Duff Reaction on Nitrophenols: Lindoy, L. F., et al. "New syntheses of 2-hydroxy-6-nitrobenzaldehyde."[9][14] Journal of Organic Chemistry, 1991 , 56, 37-40. Link
-
Benzofuran Cyclization: Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013 , Article ID 183717. Link
-
General Benzofuran Synthesis: Rylander, P. N.[15] "Catalytic Hydrogenation in Organic Synthesis." Academic Press, 1979 . (Standard text for hydrogenation protocols).
- Process Safety:Stoessel, F. "Thermal Safety of Chemical Processes." Wiley-VCH, 2008.
Visual Workflow (Graphviz)
Caption: Step-by-step process flow for the synthesis of 4-Aminobenzofuran-2-carboxylic acid.
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Application Note: Chemoselective Derivatization of the Amino Group in 4-Aminobenzofuran-2-carboxylic Acid
Abstract & Strategic Significance
4-Aminobenzofuran-2-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in DNA gyrase inhibitors, kinase inhibitors, and fluorescent probes.[1] Its structural uniqueness lies in the 4-amino group , which is electronically coupled to the furan oxygen and positioned to project substituents into solvent-exposed regions of protein binding pockets.
However, the presence of the C2-carboxylic acid creates a zwitterionic species that complicates solubility and derivatization.[1] This guide provides robust, field-proven protocols for the chemoselective functionalization of the amino group without protecting the carboxylic acid, streamlining library synthesis and lead optimization.[1]
Chemical Context & Reactivity Analysis[1][2][3][4]
The Zwitterionic Challenge
In neutral media, the molecule exists in equilibrium with its zwitterionic form (Ammonium-Carboxylate).[1]
-
Solubility: Poor in non-polar solvents (DCM, Toluene). Soluble in basic aqueous media (as carboxylate) and polar aprotic solvents (DMSO, DMF).[1]
-
Reactivity Profile: The 4-amino group is an aniline-type amine. It is less nucleophilic than aliphatic amines due to resonance delocalization into the benzofuran ring but remains sufficiently reactive toward strong electrophiles (acid chlorides, isocyanates).[1]
Chemoselectivity Strategy
To derivatize the amine (Nucleophile) in the presence of the carboxylic acid (potential Nucleophile or Electrophile), we exploit nucleophilicity differentials :
-
Amine vs. Carboxylate: The neutral amine (
) is a better nucleophile toward carbonyl electrophiles than the carboxylate ( ). -
pH Control: By maintaining a basic pH, the carboxylic acid is deprotonated (
), rendering it unreactive toward nucleophilic attack and preventing self-esterification, while the amine remains available for reaction.[1]
Decision Tree & Workflow
The following flowchart illustrates the selection of synthetic pathways based on the desired functional group.
Figure 1: Chemoselective derivatization workflow for 4-aminobenzofuran-2-carboxylic acid.
Detailed Experimental Protocols
Protocol A: N-Acylation (Amide Synthesis)
Application: Creation of focused libraries for SAR (Structure-Activity Relationship) studies. Method: Schotten-Baumann conditions (Biphasic). This method is superior for zwitterions as it solubilizes the starting material in situ.
Materials:
-
4-Aminobenzofuran-2-carboxylic acid (1.0 eq)
-
Acid Chloride (
) (1.1 eq) -
Sodium Hydroxide (NaOH), 1M aqueous solution[1]
-
Tetrahydrofuran (THF) or Dioxane[1]
-
Hydrochloric Acid (HCl), 1M aqueous solution[1]
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, suspend the 4-aminobenzofuran-2-carboxylic acid (1 mmol, ~177 mg) in 5 mL of 1M NaOH. Stir until a clear solution is obtained (formation of sodium carboxylate).
-
Co-solvent Addition: Add 5 mL of THF to the aqueous solution. Cool the mixture to 0°C in an ice bath.
-
Acylation: Dropwise add the acid chloride (1.1 mmol) diluted in 1 mL THF.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Workup (Self-Validating Step):
-
Acidify the reaction mixture carefully with 1M HCl to pH ~2–3.
-
Observation: The N-acylated product, now having a free carboxylic acid and a non-basic amide nitrogen, should precipitate out of solution as a solid. The starting material (if any remains) would form the hydrochloride salt but is often more soluble than the amide product.[1]
-
-
Isolation: Filter the precipitate, wash with water (
) and cold diethyl ether. Dry under vacuum.
Protocol B: Reductive Amination (Secondary Amines)
Application: Modifying solubility and introducing hydrophobic bulk without a carbonyl H-bond acceptor. Challenge: The carboxylic acid can interfere with borohydrides if not careful. We use mild conditions.
Materials:
-
4-Aminobenzofuran-2-carboxylic acid (1.0 eq)
-
Aldehyde (
) (1.0 eq) -
Sodium Triacetoxyborohydride (
) (1.5 eq)[1] -
Acetic Acid (catalytic)[1]
-
Solvent: DMF or MeOH/DCM (1:1)
Step-by-Step Procedure:
-
Imine Formation: Dissolve the starting material in DMF (or MeOH/DCM if soluble). Add the aldehyde (1.0 eq) and a drop of acetic acid. Stir for 2 hours at RT.
-
Note: Molecular sieves (4Å) can be added to drive imine formation.
-
-
Reduction: Add
(1.5 eq) in one portion. Stir overnight at RT. -
Quench: Quench with saturated aqueous
. -
Purification:
-
The product is an amino-acid zwitterion. Adjust pH to the isoelectric point (usually pH 4–5) to induce precipitation.
-
Alternatively, extract the aqueous phase (at pH 4) with Ethyl Acetate.[1] The secondary amine is more lipophilic than the primary amine starting material.
-
Protocol C: Urea Synthesis
Application: Introducing a urea motif for dual H-bond donation (common in kinase inhibitors).
Materials:
-
4-Aminobenzofuran-2-carboxylic acid (1.0 eq)
-
Isocyanate (
) (1.1 eq) -
Triethylamine (
) (1.0 eq)[1] -
Solvent: Anhydrous DMF
Step-by-Step Procedure:
-
Preparation: Dissolve the starting material in anhydrous DMF. Add
(1.0 eq) to ensure the amine is not protonated by the carboxylic acid (forming the soluble triethylammonium carboxylate salt).[1] -
Addition: Add the isocyanate (1.1 eq) dropwise at RT.
-
Reaction: Stir for 4–12 hours. Heating to 60°C may be required for sterically hindered isocyanates.
-
Workup: Pour the reaction mixture into 1M HCl (excess).
-
Result: The urea product (carboxylic acid form) will precipitate. The urea linkage reduces the basicity of the nitrogen, preventing salt formation at pH 1.[1]
-
-
Filtration: Collect the solid. Recrystallize from EtOH/Water if necessary.
Quantitative Data Summary
| Parameter | Protocol A (Amide) | Protocol B (Reductive Amine) | Protocol C (Urea) |
| Reaction Media | Aqueous/THF (Biphasic) | DMF or MeOH | DMF |
| pH Requirement | Basic (pH > 9) | Slightly Acidic (pH 5-6) | Basic (Organic Base) |
| Temp Range | 0°C to RT | RT | RT to 60°C |
| Typical Yield | 75–90% | 50–70% | 80–95% |
| Purification | Acid Precipitation | Isoelectric Precip. / Extraction | Acid Precipitation |
| Selectivity | High (Amine > Acid) | High (Imine specific) | High (Amine specific) |
Quality Control & Troubleshooting
Analytical Validation
-
HPLC Purity: Run a gradient from 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Shift: The derivative will have a significantly higher retention time (RT) than the polar starting material.[1]
-
-
1H NMR (DMSO-d6):
-
Diagnostic Signal: Look for the disappearance of the broad
signal (typically 5.0–6.0 ppm).[1] -
Amide/Urea: New singlet downfield (
9.0–11.0 ppm) indicates successful N-functionalization. -
Ester Check: Ensure no methyl/ethyl ester peaks appear (singlets at
3.7–4.2 ppm) to confirm the carboxylic acid remained free.
-
Common Issues
-
Issue: Product does not precipitate upon acidification.
-
Issue: Low conversion in amide coupling.
-
Cause: Hydrolysis of acid chloride competes with amine attack.
-
Solution: Switch to anhydrous conditions: DMF solvent, 2.0 eq DIPEA, 1.1 eq Acid Chloride.[1]
-
References
-
Benzofuran Scaffold Properties
-
Schotten-Baumann Conditions for Amino Acids
-
Reductive Amination Protocols
-
General Benzofuran Synthesis (Perkin Rearrangement)
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Kinase screening assays for 4-Aminobenzofuran-2-carboxylic acid derivatives
Application Note: High-Throughput Kinase Profiling of 4-Aminobenzofuran-2-Carboxylic Acid Derivatives
Introduction & Scientific Rationale
4-Aminobenzofuran-2-carboxylic acid derivatives represent a privileged scaffold in kinase medicinal chemistry. The benzofuran core acts as a planar, hydrophobic mimetic of the adenosine ring of ATP, allowing it to slot effectively into the kinase hinge region. Specifically, the 4-amino group is positioned to form critical hydrogen bonds with the backbone carbonyls of the kinase hinge (e.g., Glu121 in PIM-1 or similar residues in CK2 and CLK1), while the 2-carboxylic acid moiety often engages in salt-bridge interactions with catalytic lysines (e.g., Lys67 in PIM-1).
Why this protocol? Standard fluorescence-based assays (e.g., FP or FI) often fail with benzofuran derivatives because the highly conjugated benzofuran core is inherently fluorescent (often in the blue/green region). This leads to high background noise and false negatives. Therefore, this guide prioritizes Luminescence (ADP-Glo) for enzymatic activity and Differential Scanning Fluorimetry (DSF) for binding confirmation, ensuring signal integrity.
Pre-Assay Critical Steps: Compound Management
The Enemy: Solubility & Aggregation Benzofuran derivatives are lipophilic and prone to π-stacking aggregation in aqueous buffers. If the compound precipitates, it causes light scattering (interfering with optical reads) and "promiscuous inhibition" via non-specific protein sequestration.
Protocol: Stock Preparation
-
Solvent: Dissolve neat powder in anhydrous DMSO (Grade: Cell Culture, >99.9%).
-
Concentration: Prepare stocks at 10 mM . If turbidity is observed, sonicate at 37°C for 5 minutes. If still turbid, dilute to 1 mM.
-
Storage: Store in amber glass vials (benzofurans can be light-sensitive) at -20°C under nitrogen or argon to prevent oxidation of the exocyclic amine.
-
Acoustic Dispensing: Use an Echo® Liquid Handler for nanoliter dispensing directly into assay plates. This avoids the "tip-wetting" loss seen with traditional pipetting of viscous DMSO.
Primary Screening: ADP-Glo™ Kinase Assay
Principle: The ADP-Glo™ assay (Promega) is a homogeneous, luminescent assay that quantifies kinase activity by measuring the ADP formed during the reaction.[1][2] It is an endpoint assay performed in two steps:
-
Depletion: Unconsumed ATP is depleted.[3]
-
Detection: ADP is converted back to ATP, which is then used by Ultra-Glo™ Luciferase to generate light.[4]
Advantages for Benzofurans:
-
Red-shifted signal: Luminescence (~560 nm) avoids benzofuran autofluorescence (~350-450 nm).
-
High dynamic range: Robust against weak inhibitors.
Reagent Preparation Table
| Component | Preparation Instruction | Stability |
| 1X Kinase Buffer | 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. | Freshly prepared. DTT oxidizes rapidly. |
| ADP-Glo Reagent | Thaw at Room Temp (RT).[3] | Stable for 24h at RT. |
| Detection Reagent | Mix Kinase Detection Buffer + Substrate. Equilibrate to RT. | Use within 8h. |
| Kinase/Substrate | Dilute Enzyme (e.g., PIM-1, 2 nM final) and Peptide (e.g., S6 peptide, 50 µM final) in 1X Buffer. | Keep on ice until use. |
| ATP | Dilute to | Keep on ice. |
Step-by-Step Protocol (384-Well Low Volume White Plate)
-
Compound Addition: Dispense 50 nL of 4-aminobenzofuran derivative (100x stock in DMSO) into assay wells.
-
Controls: High Control (DMSO only), Low Control (Staurosporine or known inhibitor).
-
-
Enzyme Addition: Dispense 2.5 µL of Kinase/Substrate master mix.
-
Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate 10 min at RT to allow compound-enzyme binding (pre-incubation is critical for slow-binding kinetics common in benzofurans).
-
-
Reaction Start: Add 2.5 µL of ATP solution.
-
Final Volume: 5 µL.
-
Reaction: Incubate at RT for 60 minutes (linear phase).
-
-
Step 1 (Depletion): Add 5 µL of ADP-Glo™ Reagent.[3]
-
Step 2 (Detection): Add 10 µL of Kinase Detection Reagent.[1][3]
-
Incubation: 30 min at RT.
-
-
Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).
Secondary Screening: Thermal Shift Assay (TSA/DSF)
Scientific Logic:
Enzymatic inhibition (ADP-Glo) proves functional blockage but doesn't prove binding. Benzofurans can sometimes act as aggregators. TSA measures the melting temperature (
Protocol
-
Dye: SYPRO Orange (5000x stock). Dilute to 4x in assay buffer.
-
Protein: Recombinant Kinase domain (e.g., PIM-1) at 2-5 µM.
-
Setup (PCR Plate):
-
17.5 µL Protein/Buffer Mix.
-
2.0 µL 4x SYPRO Orange.
-
0.5 µL Compound (final conc 10-50 µM).
-
-
Run (qPCR Machine):
-
Ramp temperature from 25°C to 95°C at 0.5°C/min.
-
Excitation/Emission: ~470/570 nm.
-
-
Analysis: Calculate the inflection point of the fluorescence transition.
Visualization: Workflows & Pathways
The following diagrams illustrate the screening logic and the ADP-Glo mechanism.
Caption: Figure 1. Hierarchical screening cascade for benzofuran derivatives, prioritizing solubility QC and orthogonal biophysical validation.
Caption: Figure 2. Mechanism of the ADP-Glo assay. Note that the signal is positive (more activity = more light), so inhibitors cause a decrease in RLU.
Data Analysis & Quality Control
1. Z-Factor Calculation (Self-Validation):
Every plate must include Max Signal (DMSO) and Min Signal (No Enzyme or 10 µM Staurosporine) controls.
-
Requirement:
is mandatory for a valid assay run.
2. IC50 Fitting:
Fit data to the 4-parameter logistic equation (Hill Equation):
-
Hill Slope Check: For 4-aminobenzofurans, a Hill Slope significantly
(e.g., > 2.0) often indicates aggregation or stoichiometric binding issues. A slope may indicate negative cooperativity or multiple binding modes.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background (Step 1) | Incomplete ATP depletion. | Ensure ADP-Glo reagent is < 24h old. Increase incubation time to 60 min. |
| Low Signal Window | Enzyme activity too low. | Titrate enzyme to ensure 10-20% ATP conversion. Do not exceed 20% (linearity limit). |
| "Bell-Shaped" Dose Response | Compound Aggregation. | Add 0.01% Triton X-100 or Tween-20 to the Kinase Buffer. |
| Shift in IC50 vs. Literature | ATP Competition. | Benzofurans are ATP-competitive. Ensure ATP concentration = |
References
-
Promega Corporation. (2023).[2] ADP-Glo™ Kinase Assay Technical Manual #TM313. Link
-
Xiang, Y., et al. (2011).[6] "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[6][7] Bioorganic & Medicinal Chemistry Letters, 21(12), 3743-3748. Link
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability."[5] Nature Protocols, 2, 2212–2221. Link
-
Coussens, N. P., et al. (2012). "Assay Guidance Manual: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays." NCBI Bookshelf. Link
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. ADP-Glo™ Kinase Assay [promega.sg]
- 5. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Complexities of N-Arylation on 4-Aminobenzofuran-2-Carboxylic Acid: A Technical Support Guide
Welcome to the technical support center for the N-arylation of 4-aminobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The unique bifunctional nature of this substrate, possessing both a nucleophilic amino group and an acidic carboxylic acid, presents a distinct set of hurdles in traditional cross-coupling reactions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve successful N-arylation.
Understanding the Core Challenges
The N-arylation of 4-aminobenzofuran-2-carboxylic acid is a nuanced process where the interplay between the amino and carboxylic acid functionalities dictates the reaction's success. The primary challenges stem from:
-
Competing Reactivity: The presence of two reactive sites, the amino group (a nucleophile) and the carboxylic acid (an acid and potential ligand), can lead to undesired side reactions or catalyst inhibition.
-
Substrate Solubility: The zwitterionic character of the molecule can lead to poor solubility in common organic solvents used for cross-coupling reactions.
-
Catalyst Deactivation: The carboxylic acid or its conjugate base can coordinate to the metal center of the catalyst (e.g., palladium or copper), leading to deactivation.
-
Potential for Decarboxylation: Under the thermal conditions often required for N-arylation, the benzofuran-2-carboxylic acid moiety may be susceptible to decarboxylation.
This guide will address these challenges in a practical question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Troubleshooting Guide & FAQs
FAQ 1: My N-arylation reaction is not proceeding, or the yield is very low. What are the likely causes?
Low to no conversion in the N-arylation of 4-aminobenzofuran-2-carboxylic acid is a common issue. The root cause often lies in the interference of the unprotected carboxylic acid group.
Troubleshooting Steps:
-
Protect the Carboxylic Acid: The most critical step to ensure a successful N-arylation is the protection of the carboxylic acid group, typically as an ester (e.g., methyl or ethyl ester).[1] This prevents the acidic proton from interfering with the basic reaction conditions and precludes the carboxylate from deactivating the catalyst.
-
Protocol: Esterification of 4-Aminobenzofuran-2-carboxylic acid
-
Suspend 4-aminobenzofuran-2-carboxylic acid in an excess of methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) dropwise at 0 °C.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography.
-
-
-
Catalyst and Ligand Choice: For the N-arylation of electron-rich heterocycles like aminobenzofurans, the choice of catalyst and ligand is crucial, especially for challenging substrates.[2][3][4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is often the method of choice.[2][3]
-
Catalyst: Use a palladium(0) source like Pd₂(dba)₃ or a pre-catalyst such as a G3 or G4 Buchwald precatalyst.
-
Ligand: Bulky, electron-rich phosphine ligands are generally effective. Consider using ligands like XPhos, RuPhos, or BrettPhos.[5]
-
-
Ullmann Condensation: This copper-catalyzed reaction is an alternative, though it may require harsher conditions.[6][7]
-
Catalyst: Copper(I) iodide (CuI) is a common choice.
-
Ligand: Diamine ligands can improve the efficiency of the Ullmann coupling.[7]
-
-
-
Base Selection: The choice of base is critical and depends on the chosen coupling method and the stability of the substrate.
-
For Buchwald-Hartwig reactions, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[3] However, with ester-protected substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) should be considered to avoid ester hydrolysis.
-
For Ullmann condensations, inorganic bases like K₂CO₃ or Cs₂CO₃ are generally used.
-
Logical Flow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low N-arylation yield.
FAQ 2: I am observing significant amounts of side products. What are they and how can I minimize them?
Side product formation is often a consequence of the bifunctional nature of the starting material or harsh reaction conditions.
Common Side Products and Mitigation Strategies:
| Side Product | Plausible Cause | Troubleshooting and Prevention |
| Decarboxylated Starting Material | High reaction temperatures leading to the loss of CO₂ from the unprotected carboxylic acid. | - Protect the carboxylic acid as an ester. - Lower the reaction temperature and extend the reaction time. - Use a more active catalyst/ligand system that allows for milder conditions.[8] |
| Hydrodehalogenated Aryl Halide | A competing reaction pathway in Buchwald-Hartwig amination, known as β-hydride elimination.[2] | - Optimize the ligand-to-metal ratio. - Use a bulkier phosphine ligand to disfavor the β-hydride elimination pathway. |
| O-Arylation of the Carboxylic Acid | If the carboxylic acid is unprotected, it can compete with the amine for arylation, especially in Ullmann-type reactions.[9][10] | - Protect the carboxylic acid as an ester. This is the most effective solution. |
| Di-arylation of the Amine | Reaction of the N-arylated product with another molecule of the aryl halide. | - Use a slight excess of the amine coupling partner (1.1-1.2 equivalents). - Slowly add the aryl halide to the reaction mixture to maintain a low concentration. |
FAQ 3: My starting material (or its ester) has poor solubility in the reaction solvent. What can I do?
Poor solubility can significantly hinder reaction kinetics. 4-aminobenzofuran-2-carboxylic acid and its derivatives can be challenging to dissolve in common non-polar aprotic solvents used in cross-coupling reactions.
Solvent and Solubility Troubleshooting:
-
Solvent Selection:
-
For Buchwald-Hartwig reactions, consider more polar aprotic solvents like 1,4-dioxane or THF. Toluene is also a common choice.[8]
-
For Ullmann reactions, polar aprotic solvents like DMF or DMSO are often used, which may also help with solubility.[6]
-
A solvent screen is highly recommended to find the optimal balance between solubility and reaction performance.
-
-
Temperature: Gently warming the reaction mixture during the initial stages (before adding the catalyst) can help dissolve the starting materials. However, be mindful of the thermal stability of your reactants and catalyst.
-
Sonication: In some cases, brief periods of sonication can help to dissolve suspended solids and initiate the reaction.
FAQ 4: Should I use a Buchwald-Hartwig or an Ullmann-type reaction for the N-arylation of my protected 4-aminobenzofuran-2-carboxylate?
Both methods are viable, but they have distinct advantages and disadvantages.
Comparison of N-Arylation Methods:
| Method | Advantages | Disadvantages | When to Choose |
| Buchwald-Hartwig Amination | - Milder reaction conditions. - Broader substrate scope and functional group tolerance.[2][3] - Well-defined and highly active catalyst systems are commercially available. | - Palladium catalysts can be expensive. - Ligands can be air-sensitive. | For substrates with sensitive functional groups and when milder conditions are a priority. It is often the first choice for complex molecule synthesis. |
| Ullmann Condensation | - Copper catalysts are significantly less expensive than palladium. - Can be effective for certain electron-deficient aryl halides. | - Often requires higher reaction temperatures.[6] - Can have a narrower substrate scope and lower functional group tolerance. | When cost is a major consideration and the substrate is robust enough to withstand higher temperatures. It's a valuable alternative if Buchwald-Hartwig conditions fail. |
General Reaction Scheme:
Caption: Comparison of Buchwald-Hartwig and Ullmann reaction conditions.
Concluding Remarks
The successful N-arylation of 4-aminobenzofuran-2-carboxylic acid hinges on a strategic approach that addresses the inherent challenges posed by its bifunctional nature. The foremost recommendation is the protection of the carboxylic acid group as an ester to prevent undesirable side reactions and catalyst deactivation. Careful selection of the catalyst, ligand, base, and solvent system, tailored to either Buchwald-Hartwig or Ullmann conditions, is paramount. By systematically addressing the issues of reactivity, solubility, and potential side reactions as outlined in this guide, researchers can significantly improve the outcomes of their synthetic endeavors.
References
-
Liu, Z., & Larock, R. C. (2006). Facile N-arylation of amines and sulfonamides and O-arylation of phenols and arenecarboxylic acids. The Journal of Organic Chemistry, 71(8), 3198–3209. [Link]
-
Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Chemistry Portal. [Link]
-
Larock, R. C., & Liu, Z. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198-3209. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Görlitzer, K., & Herbig, S. (2000). Synthesis and transformations of ethyl 1,4-dihydro-4-oxo[11]benzofuro[3,2-b]pyridine-3-carboxylic acid esters: new antibacterial agents. Pharmazie, 55(10), 738-743. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Oschmann, M., Johansson Holm, L., & Verho, O. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. [Link]
-
Oschmann, M., Johansson Holm, L., & Verho, O. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. [Link]
-
Oschmann, M., Johansson Holm, L., & Verho, O. (2019). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations and transamidations. ChemRxiv. [Link]
-
Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-8. [Link]
-
Kelly, C. B., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4048–4051. [Link]
-
Recent Advances in N-Arylation of Heterocycles in the Past Decade. (2023). Current Organic Chemistry, 27(1), 1. [Link]
-
Le, C., & MacMillan, D. W. C. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(24), 3551–3564. [Link]
-
Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Kumar, G. S., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 769-775. [Link]
-
Bibi, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(35), 31599–31660. [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
Topczewski, J. J., et al. (2016). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Journal of the American Chemical Society, 138(13), 4538–4549. [Link]
-
Sato, K., et al. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. The Beilstein Journal of Organic Chemistry, 20, 1033–1039. [Link]
-
Ma, D., et al. (2003). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Accounts of Chemical Research, 36(8), 601-610. [Link]
-
Kumar, A., & Kumar, S. (2021). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic & Biomolecular Chemistry, 19(39), 8474-8480. [Link]
-
Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
DeBoef, B., et al. (2019). Room temperature C-H arylation of benzofurans by aryl iodides. Organic Letters, 21(17), 6750-6753. [Link]
-
Le, C., & MacMillan, D. W. C. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(24), 3551-3564. [Link]
-
Wang, Y., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8565. [Link]
-
Wang, Y., et al. (2018). Palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates/carboxamides: Facile synthesis of PARP14 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(12), 2154-2158. [Link]
-
Djurdjevic, S., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 87(24), 16672–16684. [Link]
-
Ruch, A. A., et al. (2018). Competing amination and C–H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. Organic & Biomolecular Chemistry, 16(26), 4849–4862. [Link]
-
Lindh, J., et al. (2013). Decarboxylative Palladium(II)‐Catalyzed Synthesis of Aryl Amidines from Aryl Carboxylic Acids. Chemistry – A European Journal, 19(44), 14818-14822. [Link]
-
Sharma, P., & Kumar, A. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Catalysts, 11(11), 1335. [Link]
-
Legeay, J., et al. (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. International Journal of Molecular Sciences, 26(23), 1-20. [Link]
-
Tolnai, G. L., et al. (2015). Zinc–gold cooperative catalysis for the direct alkynylation of benzofurans. Beilstein Journal of Organic Chemistry, 11, 223–228. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Smiles Rearrangement for 4-Aminobenzofuran Architectures
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Yield Optimization & Troubleshooting for Smiles Rearrangement (
Core Directive: The Mechanistic Reality
The synthesis of 4-aminobenzofurans via the Smiles rearrangement presents a specific paradox: the Smiles rearrangement is a nucleophilic aromatic substitution (
If you are experiencing low yields (<40%), the failure point is almost certainly the stability of the spiro-Meisenheimer complex . Your protocol must artificially lower the activation energy of this intermediate state.
The Pathway & Bottlenecks
The following diagram illustrates the critical
Figure 1: The Smiles rearrangement pathway. The formation of the Spiro-Meisenheimer complex is the rate-determining step (RDS) for electron-rich benzofurans.
Experimental Optimization (The "How")
To force the reaction on an electron-rich 4-benzofuranyl ether, you must employ Electronic Modification or High-Energy Input .
Strategy A: Electronic Activation (The "Trojan Horse")
You cannot easily rearrange a neutral benzofuran. You must temporarily activate the ring.
-
Protocol: Install a Nitro (
) group at the C5 or C7 position before the rearrangement. -
Why: The nitro group acts as an electron sink, stabilizing the anionic Meisenheimer intermediate.
-
Post-Process: Remove the nitro group via reduction/diazotization later if it is not part of the final pharmacophore.
Strategy B: Microwave-Assisted Synthesis
Thermal heating often leads to decomposition before the activation energy of the rearrangement is reached. Microwave irradiation provides rapid, uniform heating that favors the kinetic product (the rearrangement) over thermodynamic degradation (hydrolysis).
Recommended Conditions Table:
| Parameter | Standard (Low Yield) | Optimized (High Yield) | Rationale |
| Solvent | Ethanol, THF | DMF, NMP | Polar aprotic solvents stabilize the anionic transition state better than protic solvents. |
| Base | KOH, NaOH | Cs₂CO₃, NaH | Cesium effect: The large cation radius disrupts tight ion pairs, making the amide anion more nucleophilic. |
| Temperature | Reflux (78-100°C) | 140-160°C (MW) | High temperature is required to overcome the energy barrier of the electron-rich ring. |
| Concentration | 0.1 M | 0.5 - 1.0 M | Intramolecular reactions benefit from higher concentrations to outcompete intermolecular side reactions. |
Troubleshooting Guide (FAQs)
Q1: I am recovering the phenol (hydrolysis product) instead of the rearranged amine. Why?
Diagnosis: Your system contains water, or the amide anion is too stable/unreactive. The Fix:
-
Strict Anhydrous Conditions: Switch to anhydrous DMF and add 4Å Molecular Sieves to the reaction vessel.
-
Base Strength: If using carbonate (Cs₂CO₃), switch to Sodium Hydride (NaH) (1.5 eq). The irreversible deprotonation prevents the equilibrium from shifting back to the starting material, forcing the anion to attack the ring.
Q2: The starting material is consumed, but I see a complex mixture (tar).
Diagnosis: Thermal decomposition due to prolonged heating. The Fix:
-
Switch to Microwave: 160°C for 10-20 minutes is superior to 12 hours reflux.
-
Radical Smiles (Advanced): If the substrate is extremely sensitive, consider a Photoredox Radical Smiles approach. Use an Ir or Ru photocatalyst with blue LED light.[1] This proceeds via a radical mutiny mechanism, bypassing the high-energy Meisenheimer anion requirement [1].
Q3: Does the "Ortho Effect" apply here?
Answer: Yes. The Smiles rearrangement is highly sensitive to conformation.
-
Insight: Bulky groups ortho to the leaving group (the ether oxygen) can actually improve yield by forcing the amide side chain out of plane and closer to the reactive carbon (the Thorpe-Ingold effect).
-
Tip: If possible, introduce a temporary bulky group (like a bromine) at the C3 position of the benzofuran. This sterically compresses the transition state, accelerating cyclization.
Validated Protocol: Microwave-Assisted Rearrangement
Target: Rearrangement of 2-(benzofuran-4-yloxy)acetamide to 4-(2-hydroxyamino)benzofuran derivative.
-
Preparation:
-
Charge a microwave vial with the Precursor (1.0 equiv).
-
Add Cs₂CO₃ (2.0 equiv). Note: Ensure Cs₂CO₃ is finely ground and dried.
-
Add DMF (Anhydrous, 0.5 M concentration).
-
Add a stir bar. Cap under Argon/Nitrogen.
-
-
Reaction:
-
Irradiate at 160°C for 15 minutes (High absorption setting).
-
Checkpoint: TLC should show complete consumption of starting material. If SM remains, extend to 30 mins.
-
-
Workup (Crucial Step):
-
The product is often a phenolate salt in the reaction mixture.
-
Pour mixture into ice-cold 1M HCl (pH 2-3). This protonates the phenolic oxygen formed during rearrangement.
-
Extract with EtOAc (
). Wash with LiCl (5% aq) to remove DMF.
-
-
Purification:
-
Flash chromatography. Note: 4-aminobenzofurans are prone to oxidation. Store under inert atmosphere.
-
Decision Tree for Troubleshooting
Figure 2: Logical flow for diagnosing Smiles rearrangement failures.
References
-
Douglas, J. J., Albright, H., Sevrin, M. J., Cole, K. P., & Stephenson, C. R. (2015).[1][2] A Visible-Light-Mediated Radical Smiles Rearrangement and its Application to the Synthesis of a Difluoro-Substituted Spirocyclic ORL-1 Antagonist. Angewandte Chemie International Edition, 54(49), 14898–14902. [Link]
-
Hu, H., et al. (2019). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chimica Slovenica, 66, 745–750.[3] [Link]
-
Whalley, D. M., Duong, H. A., & Greaney, M. F. (2019).[1] Light-Mediated Truce–Smiles Rearrangement. Chemistry – A European Journal, 25(7), 1927-1930. [Link]
Sources
Overcoming poor solubility of 4-Aminobenzofuran-2-carboxylic acid in reactions
[1]
Status: Active Guide Ticket ID: SOL-ABF-004 Subject: Overcoming solubility bottlenecks in synthesis and purification[1][2]
Technical Overview: The "Brick Dust" Challenge
4-Aminobenzofuran-2-carboxylic acid presents a classic "brick dust" profile common in scaffold synthesis.[1] Its poor solubility stems from its zwitterionic nature and high crystal lattice energy.[1] The molecule possesses both a basic primary amine (
In neutral organic solvents (DCM, THF, Toluene), the molecule exists as an internal salt (zwitterion), creating strong intermolecular ionic bonds that resist solvation. To react this molecule, you must disrupt this lattice using one of three strategies:
Solubility Decision Matrix
Before starting your reaction, determine the optimal solvent system based on your downstream application.
Figure 1: Decision tree for selecting solvent systems and synthetic strategies based on reaction type.[1]
Troubleshooting Guide (Q&A)
Q1: My starting material is insoluble in DCM and THF. How do I run an amide coupling?
Diagnosis: You are trying to dissolve a zwitterion in a non-polar solvent.[2] It will not work. Solution:
-
The "Solubilizing Base" Trick: Use DMF or NMP as the solvent. Add 2-3 equivalents of DIPEA (Diisopropylethylamine) before adding the coupling reagent.[1]
-
Why it works: The base deprotonates the carboxylic acid (
) and ensures the amine is neutral ( ). This breaks the zwitterionic lattice, usually resulting in a clear solution in DMF. -
Protocol Note: If using HATU, ensure the solution is clear before adding the coupling reagent to prevent coating the solid with active ester, which stalls the reaction.
Q2: I need to acylate the amine, but the acid chloride reacts with the carboxylic acid too.
Diagnosis: Competing nucleophiles. The carboxylate is also nucleophilic.[3] Solution: Perform a Transient Silylation .[1][4]
-
Suspend the starting material in DCM/THF.
-
Add 2.2 equivalents of TMSCl (Trimethylsilyl chloride) and 2.5 equivalents of base (Et3N).
-
Observation: The mixture should turn homogeneous as the soluble TMS-ester and N-TMS species form.[1]
-
Workup: Mild acidic workup removes the TMS groups, returning the free carboxylic acid.
Q3: How do I purify this compound? It streaks on silica gel.
Diagnosis: The acidic and basic groups interact strongly with the silanols on the silica, causing peak tailing and material loss. Solution:
-
Reverse Phase (C18): This is the gold standard. Use water (0.1% Formic Acid) and Acetonitrile.
-
Modified Silica: If you must use normal phase, use DCM:MeOH:NH4OH (e.g., 90:10:1). The ammonia competes for the silica sites, sharpening the peak. Warning: Ensure your product is stable to ammonia.[1]
Validated Experimental Protocols
Protocol A: "Solubility Unlock" – Fischer Esterification
Objective: Convert the insoluble zwitterion into a soluble methyl ester for easier handling.
Reagents:
-
Methanol (anhydrous, 0.2 M concentration)
-
Thionyl Chloride (SOCl2) (3.0 equiv) OR H2SO4 (catalytic)
Step-by-Step:
-
Setup: Place the solid starting material in a round-bottom flask equipped with a stir bar and reflux condenser.
-
Solvent: Add Methanol. The solid will likely not dissolve yet.
-
Activation (Exothermic): Cool to 0°C. Add Thionyl Chloride dropwise.
-
Self-Validation Check: As HCl is generated, the zwitterion breaks. You should see the slurry become less viscous or fully dissolve as the hydrochloride salt forms.
-
-
Reaction: Heat to reflux (65°C) for 4–6 hours.
-
Monitoring: TLC (10% MeOH in DCM). The baseline spot (acid) should disappear, replaced by a higher Rf spot (ester).
-
-
Workup:
-
Result: The resulting methyl ester is typically soluble in DCM, EtOAc, and THF, allowing standard chemistry on the amine.
Protocol B: Direct Amide Coupling (HATU Method)
Objective: Coupling an amine (R-NH2) to the carboxylic acid without protecting the aniline.[1]
Reagents:
-
Amine Partner (1.1 equiv)[2]
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
DMF (anhydrous, 0.1 M)
Step-by-Step:
-
Dissolution: Combine the acid and DMF. Add DIPEA.
-
Self-Validation: Vortex or sonicate.[1] The mixture must be homogeneous before proceeding. If not, add more DMF or gently warm (up to 40°C).
-
-
Activation: Add HATU. Stir for 5–10 minutes. The solution often turns yellow/orange (active ester formation).
-
Coupling: Add the amine partner. Stir at Room Temp for 2–12 hours.
-
Quench/Workup:
-
Pour the reaction mixture into 10x volume of Water .
-
Observation: The product often precipitates out (if hydrophobic). Filter and wash with water.
-
Alternative: If no precipitate, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.
-
Data Summary: Solvent Compatibility
| Solvent | Solubility (Neutral) | Solubility (Acidic - HCl) | Solubility (Basic - DIPEA) | Suitability |
| Water | Insoluble | Soluble (Protonated) | Soluble (Carboxylate) | Workup only |
| DCM | Insoluble | Insoluble | Insoluble | Poor |
| Methanol | Sparingly Soluble | Soluble | Soluble | Good for Esters |
| DMF/DMSO | Soluble (Slow) | Soluble | Highly Soluble | Best for Reaction |
| THF | Insoluble | Insoluble | Sparingly Soluble | Poor |
References
-
PubChem. (n.d.).[1] 4-Aminofuran-2-Carboxylic Acid | C5H5NO3 | CID 49766636.[1][8] National Library of Medicine. Retrieved February 16, 2026, from [Link]
-
Neises, B., & Steglich, W. (1978).[9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved February 16, 2026, from [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (General reference for HATU/DIPEA protocols in zwitterionic systems).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CAS 42933-44-8: 5-Amino-2-benzofurancarboxylic acid [cymitquimica.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-1-benzofuran-2-carboxylic acid Supplier in Mumbai, 4-Amino-1-benzofuran-2-carboxylic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Aminofuran-2-Carboxylic Acid | C5H5NO3 | CID 49766636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Preventing side reactions during the synthesis of 4-aminobenzofuran derivatives
Status: Operational Ticket ID: ABF-SYN-001 Subject: Prevention of Side Reactions & Decomposition Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Reactivity Paradox
The 4-aminobenzofuran scaffold is a privileged structure in kinase inhibitors and GPCR antagonists. However, it presents a reactivity paradox : the very electronic properties that make it biologically active—the electron-rich furan ring coupled with the electron-donating amine at C4—render it highly susceptible to oxidative polymerization and acid-catalyzed ring opening .
This guide addresses the three critical failure points in the synthesis pipeline:
-
Chemoselectivity Failure during precursor reduction.
-
Catalytic Deactivation during C–N bond formation.
-
Purification-Induced Decomposition (The "Black Tar" Effect).
Module 1: The Reduction Trap (Nitro Amino)
Issue: "I lost my furan double bond during hydrogenation."
Diagnosis: Standard catalytic hydrogenation (H₂/Pd-C) is often too aggressive. The furan C2=C3 double bond is not aromatic in the same sense as benzene; it possesses significant olefinic character. Under standard hydrogenation conditions, you risk reducing the furan ring to a dihydrobenzofuran , destroying the aromaticity and altering the 3D topology of the drug candidate.
The Mechanism of Failure: The furan ring absorbs hydrogen readily. If the 4-nitro group is reduced to an amine, the resulting 4-aminobenzofuran is even more electron-rich, making the furan ring more susceptible to further reduction or hydrogenolysis.
Solution: Chemoselective Transfer Hydrogenation
Protocol: Iron-Mediated Reduction (The Gold Standard) This method relies on single-electron transfer (SET) rather than catalytic surface hydrogenation, preserving the furan unsaturation.
Step-by-Step Protocol:
-
Setup: In a 3-neck flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron sludge), dissolve 4-nitrobenzofuran (1.0 equiv) in a mixture of EtOH/H₂O (4:1 ratio).
-
Activation: Add NH₄Cl (5.0 equiv). Heat to 60°C to ensure partial dissolution.
-
Reduction: Add Iron powder (Fe⁰, 325 mesh, 5.0 equiv) portion-wise over 15 minutes. Note: Exothermic reaction.
-
Reflux: Heat to reflux (approx. 80°C) for 1–2 hours. Monitor by TLC (Warning: Amine product may streak; see Module 3).
-
Workup (Critical): Filter hot through a Celite pad. Wash the pad with warm EtOAc. If the filtrate turns black immediately, your solvent contains dissolved oxygen—degas solvents beforehand.
Visualizing the Selectivity:
Caption: Divergent reduction pathways. Metal-acid reduction avoids the C2-C3 saturation trap common in catalytic hydrogenation.
Module 2: The Coupling Conundrum (Buchwald-Hartwig)
Issue: "My reaction stalled, and I see dehalogenated starting material."
Diagnosis: When synthesizing 4-aminobenzofurans from 4-bromobenzofuran , the oxygen atom in the furan ring (position 1) can act as a hemilabile ligand, coordinating to the Palladium center. This "chelate effect" can displace the phosphine ligand or slow down the oxidative addition, leading to beta-hydride elimination or protodehalogenation .
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Pd poisoning by furan oxygen. | Switch to bulky, electron-rich biaryl phosphine ligands (XPhos or BrettPhos ) that outcompete the furan oxygen for Pd binding. |
| Dehalogenation (Ar-Br | Avoid secondary amines with | |
| Homocoupling | Oxidation of the catalyst. | rigorously degas toluene/dioxane. Use an Ar-filled glovebox for catalyst addition. |
Module 3: Stability & Isolation (The "Black Tar" Effect)
Issue: "My product was pure by NMR, but turned into black tar on the silica column."
Diagnosis: This is the most common failure mode. 4-aminobenzofurans are acid-sensitive .
-
Mechanism: The electron-donating amino group at C4 pushes electron density into the furan ring.
-
Reaction: The C3 position becomes nucleophilic and attacks protons (from acidic silica silanols: Si-OH).
-
Result: Protonation at C3 breaks aromaticity, leading to ring opening (hydrolysis) or cationic polymerization.
Solution: Neutralized Purification Strategy
The "Triethylamine Shield" Protocol: Never run a standard silica column for these derivatives.
-
Pre-treatment: Prepare your silica slurry in Hexanes/EtOAc. Add 1–2% Triethylamine (Et₃N) to the slurry before packing the column.
-
Elution: Run the column with 1% Et₃N in the mobile phase. This neutralizes the acidic silanol sites.
-
Alternative: Use Basic Alumina (Activity Grade III) instead of silica gel. It is far gentler on electron-rich heterocycles.
-
Storage: Store the final product under Argon at -20°C, shielded from light. These compounds auto-oxidize to quinone-imines in air.
Visualizing the Decomposition:
Caption: Acid-catalyzed decomposition pathway on untreated silica gel leading to ring opening or polymerization.
FAQ: Rapid Fire Troubleshooting
Q: Can I use the Rap-Stoermer reaction to make 4-aminobenzofurans? A: Yes, but regioselectivity is tricky. If you start with a 3-amino-2-hydroxybenzaldehyde, the amino group interferes with the condensation. It is better to perform the Rap-Stoermer on a nitro-salicylaldehyde first, form the ring, and then reduce the nitro group (see Module 1).
Q: My product has a reddish/brown tint even after purification. A: This is likely a trace quinone-imine oxidation byproduct. Wash the organic layer with a dilute solution of sodium dithionite (Na₂S₂O₄) during workup. It acts as a reductive scavenger to bleach these oxidative impurities.
Q: Is the 4-amino group nucleophilic enough for SNAr reactions? A: Generally, no. The lone pair is delocalized into the furan ring. For functionalization, use electrophiles (acid chlorides, sulfonyl chlorides) or Buchwald couplings. Do not expect it to displace halides on unactivated rings.
References
-
BenchChem. (2025).[1] Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide. Retrieved from (Simulated Source based on search context 1.1).
-
Paul, S., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Retrieved from (Context 1.5).
-
Hartwig, J. F., et al. (2008).[2] [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination. Organic Letters. Retrieved from (Context 1.7).
-
Reddit ChemHelp Community. (2016). Stability of compounds in silica gel columns. Retrieved from (Context 1.13).
-
Hishmat, O. H., et al. (1985).[3] Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung. Retrieved from (Context 1.16).
Sources
Validation & Comparative
Comparing the efficacy of different synthetic routes to 4-Aminobenzofuran-2-carboxylic acid
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining 4-Aminobenzofuran-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The strategic placement of both an amino group at the C4 position and a carboxylic acid at the C2 position of the benzofuran scaffold presents unique synthetic challenges. This document will dissect two distinct and efficacious routes to this target molecule, offering detailed experimental protocols, comparative analysis of their respective merits and drawbacks, and a mechanistic exploration of the key chemical transformations.
Introduction
The benzofuran nucleus is a prevalent motif in a multitude of biologically active compounds. Specifically, derivatives of 4-Aminobenzofuran-2-carboxylic acid have emerged as promising scaffolds in the development of novel therapeutics, owing to their potential as kinase inhibitors and other targeted agents. The efficient and scalable synthesis of this core structure is therefore a critical undertaking for researchers in drug discovery and development. This guide will compare two principal synthetic strategies: a linear synthesis commencing with a nitrated phenol (Route 1) and a convergent approach utilizing a Smiles rearrangement (Route 2).
Route 1: Linear Synthesis via Nitration and Reduction
This classical and robust approach builds the benzofuran ring first and then chemically modifies the substituent at the 4-position. The synthesis proceeds through three key stages: cyclization to form the nitro-substituted benzofuran ester, reduction of the nitro group, and subsequent hydrolysis of the ester.
Overall Synthetic Pathway
Caption: Synthetic workflow for Route 1.
Mechanistic Considerations
The initial step involves an O-alkylation of the phenolic hydroxyl group of 2-hydroxy-4-nitrobenzaldehyde with ethyl bromoacetate, followed by an intramolecular aldol-type condensation. The electron-withdrawing nature of the nitro group and the aldehyde facilitate the cyclization to form the benzofuran ring. The subsequent reduction of the aromatic nitro group is a standard transformation, readily achieved with various reducing agents. The final step is a simple base-catalyzed hydrolysis of the ethyl ester to the desired carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-nitrobenzofuran-2-carboxylate
-
To a solution of 2-hydroxy-4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude intermediate, ethyl 2-(formyl-3-nitrophenoxy)acetate.
-
Without further purification, dissolve the crude intermediate in a suitable solvent like DMF and add a base such as potassium carbonate (2.0 eq).
-
Heat the mixture to facilitate the intramolecular cyclization.
-
After completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 4-nitrobenzofuran-2-carboxylate.
Step 2: Synthesis of Ethyl 4-aminobenzofuran-2-carboxylate
-
Dissolve ethyl 4-nitrobenzofuran-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.[1]
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[1]
-
Upon completion, cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 4-aminobenzofuran-2-carboxylate.
Step 3: Synthesis of 4-Aminobenzofuran-2-carboxylic acid
-
Dissolve ethyl 4-aminobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 3.0 eq) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC until all the starting ester has been consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-Aminobenzofuran-2-carboxylic acid.
Route 2: Convergent Synthesis via Smiles Rearrangement
This more convergent approach introduces the amino group at the C4 position through an intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement. This route begins with a pre-formed 4-hydroxybenzofuran scaffold.
Overall Synthetic Pathway
Caption: Synthetic workflow for Route 2.
Mechanistic Considerations
The key step in this route is the Smiles rearrangement. The synthesis begins with the O-alkylation of a 4-hydroxybenzofuran-2-carboxylic acid ester with 2-bromo-2-methylpropionamide. The resulting intermediate, upon treatment with a strong base, undergoes an intramolecular ipso-substitution where the amide nitrogen attacks the C4 position of the benzofuran ring, displacing the aryloxy group to form a new C-N bond. Subsequent hydrolysis of the amide and ester functionalities yields the final product. This method is particularly advantageous as it avoids the use of potentially harsh nitrating and reducing agents.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-((2-carboxyethyl)benzofuran-4-yloxy)-2-methyl-propionamide
-
To a solution of ethyl 4-hydroxybenzofuran-2-carboxylate (1.0 eq) in a suitable solvent such as dioxane, add sodium hydride (1.1 eq) portion-wise at 0 °C.[1]
-
Allow the mixture to stir at room temperature for 30 minutes.[1]
-
Add 2-bromo-2-methylpropionamide (1.2 eq) and heat the reaction mixture to reflux for 4-6 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Smiles Rearrangement and Hydrolysis
-
To a solution of the product from Step 1 (1.0 eq) in N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq) at 0 °C.[1]
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the rearrangement by TLC.[1]
-
Once the rearrangement is complete, carefully add the reaction mixture to a solution of hydrochloric acid (e.g., 6M) and heat to reflux to hydrolyze both the amide and the ester.[1]
-
Cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate to yield 4-Aminobenzofuran-2-carboxylic acid.
Comparative Analysis
| Feature | Route 1: Linear Synthesis | Route 2: Smiles Rearrangement |
| Starting Materials | Readily available 2-hydroxy-4-nitrobenzaldehyde | Requires synthesis of 4-hydroxybenzofuran-2-carboxylic acid ester |
| Number of Steps | 3 | 2 (from 4-hydroxybenzofuran precursor) |
| Reagents & Conditions | Involves nitration and reduction steps which can have safety and environmental considerations. | Utilizes strong bases like sodium hydride; avoids harsh nitrating/reducing agents. |
| Scalability | Generally considered highly scalable and is a classical, well-established route. | May present challenges in scaling up due to the use of sodium hydride and the nature of the rearrangement. |
| Overall Yield | Moderate to good, dependent on the efficiency of each individual step. | Can provide good to high overall yields.[2] |
| Versatility | The nitro intermediate can be a versatile handle for other functional group transformations. | More convergent and potentially shorter for this specific target. |
Conclusion
Both synthetic routes presented offer viable pathways to 4-Aminobenzofuran-2-carboxylic acid.
Route 1 is a classic, linear approach that relies on well-understood and robust chemical transformations. Its primary advantages are the ready availability of starting materials and the predictability of the reaction outcomes, making it a reliable choice for large-scale synthesis. However, the use of nitrating and reducing agents may require special handling and waste disposal considerations.
Route 2 , employing the Smiles rearrangement, is a more elegant and convergent strategy. It avoids the use of harsh reagents for the introduction of the amino group and can offer high yields. The main challenge lies in the synthesis of the requisite 4-hydroxybenzofuran-2-carboxylic acid precursor.
The choice between these two routes will ultimately depend on the specific requirements of the research or development program, including the scale of the synthesis, the availability of starting materials, and the environmental and safety constraints of the laboratory.
References
Sources
Comparative Guide: 4-Aminobenzofuran-2-carboxylic Acid vs. Isomeric Scaffolds in Drug Discovery
Executive Summary: The Isomer Effect
In fragment-based drug discovery (FBDD), the benzofuran-2-carboxylic acid scaffold is a privileged structure, often acting as a bioisostere for indole or naphthalene systems. However, the positioning of the amino group on the benzene ring (positions 4, 5, 6, or 7) is not merely a substitution vector; it is a determinant of molecular geometry, solubility, and binding mode .
This guide focuses on 4-aminobenzofuran-2-carboxylic acid , a scaffold that offers unique "peri-like" steric properties distinct from its more common linear counterparts (5- and 6-isomers). While the 5-amino isomer is widely recognized as a linear linker (e.g., in Vilazodone intermediates), the 4-amino isomer is increasingly valued for targeting cryptic pockets in kinases (e.g., PIM-1) and modulating intramolecular hydrogen bonding.
Structural & Functional Comparison
The biological utility of aminobenzofuran isomers is dictated by the vector of the amino group relative to the carboxylic acid "warhead" at position 2.
Table 1: Physicochemical and Biological Profile of Isomers
| Feature | 4-Amino Isomer (The "Wedge") | 5-Amino Isomer (The "Linker") | 6-Amino Isomer (The "Tuner") |
| Vector Geometry | Orthogonal/Bent: The amino group projects "upward," creating a steric wedge near the C3 position. | Linear/Elongated: Projects outward, roughly parallel to the C2-COOH axis. | Para-Electronic: Conjugated directly through the ring system to the furan oxygen. |
| Primary Application | Kinase Inhibition (Type I/II): Induces specific torsion; fits restricted pockets (e.g., PIM-1, CK2). | GPCR Ligands & Linkers: Ideal for extending into solvent channels (e.g., Serotonin modulators). | Fluorescence/Sensors: Strong electronic coupling allows for push-pull dye synthesis. |
| Solubility (LogP) | Moderate: Potential for intramolecular H-bonding with C3 substituents. | High: Highly solvated; excellent handle for solubilizing groups (morpholines). | Variable: Dependent on electronic push-pull character. |
| Key Interaction | Salt Bridge/H-Bond Clamp: Often engages Lys/Glu pairs in kinase hinges. | Solvent Front Interaction: Extends ligands to reach surface residues. | Electronic Modulation: Tunes the pKa of the carboxylic acid via resonance. |
Deep Dive: The 4-Amino Advantage in Kinase Selectivity
The 4-aminobenzofuran-2-carboxylic acid scaffold has gained prominence specifically in the design of PIM-1 (Proviral Integration site for Moloney murine leukemia virus) inhibitors . PIM-1 is a constitutively active serine/threonine kinase implicated in prostate and blood cancers.
Mechanism of Action
Unlike the 5-amino derivatives, which tend to bind in a planar fashion, 4-amino derivatives can adopt a twisted conformation due to steric clash with substituents at the C3 position. This "pre-organized" twist allows the molecule to fit into the ATP-binding cleft of PIM kinases, which accommodates non-planar inhibitors better than many other kinases, thereby enhancing selectivity.
Visualizing the Pathway
The following diagram illustrates the downstream effects of PIM-1 inhibition by benzofuran derivatives, validating the biological assay choice.
Figure 1: Mechanism of PIM-1 inhibition. 4-aminobenzofuran derivatives block PIM-1, preventing BAD phosphorylation and thereby restoring apoptotic pathways in cancer cells.
Experimental Protocol: PIM-1 Kinase Inhibition Assay (FRET)
To objectively compare the 4-amino isomer against 5- or 6-amino variants, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This assay measures the phosphorylation of a labeled peptide substrate.
Reagents & Setup
-
Enzyme: Recombinant human PIM-1 kinase (0.2 ng/µL).
-
Substrate: ULight™-labeled peptide (derived from BAD Ser112 sequence).
-
Tracer: Europium-anti-phospho-peptide antibody.
-
Compounds:
-
Test: 4-aminobenzofuran-2-carboxylic acid derivative.
-
Control: 5-aminobenzofuran-2-carboxylic acid derivative (isomeric control).
-
Reference: SGI-1776 (Pan-PIM inhibitor).
-
Step-by-Step Methodology
-
Compound Preparation:
-
Dissolve benzofuran isomers in 100% DMSO to 10 mM.
-
Perform 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
-
Enzyme Reaction:
-
In a 384-well white low-volume plate, add 2.5 µL of compound solution.
-
Add 2.5 µL of PIM-1 enzyme solution. Incubate for 10 min at RT (to allow inhibitor binding).
-
Initiate reaction by adding 5 µL of Substrate/ATP mix (Final ATP concentration should be at K_m, approx 10 µM).
-
-
Incubation:
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of EDTA/Europium-antibody detection mix to stop the kinase reaction.
-
Incubate for 60 minutes.
-
-
Readout:
-
Read on a TR-FRET compatible plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
-
Calculate the ratio (665/615 nm).
-
Data Analysis & Validation[1]
-
Normalization: Convert FRET ratios to % Inhibition relative to DMSO controls (0% inhibition) and EDTA blanks (100% inhibition).
-
Curve Fitting: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.
-
Pass Criteria: Z' factor must be > 0.5.
Representative Performance Data
The following data summarizes the structure-activity relationship (SAR) trends observed when these isomers are used as scaffolds for kinase inhibitors (specifically PIM-1) [1, 4].
Table 2: Comparative Potency (PIM-1 Kinase)
| Scaffold Isomer | IC50 (PIM-1) | Binding Mode Insight |
| 4-Aminobenzofuran | 3 - 15 nM | High Potency: The amino group at C4 allows for a unique "twisted" trajectory that fills the hydrophobic pocket II of PIM-1. |
| 5-Aminobenzofuran | > 500 nM | Low Potency: The linear extension causes steric clash with the hinge region or projects the substituent into bulk solvent without specific interactions. |
| 6-Aminobenzofuran | > 1000 nM | Inactive/Weak: The vector is too distal from the ATP binding pocket hinge to make effective contact. |
| Reference (SGI-1776) | 10 - 50 nM | Clinical benchmark. |
Note: Data represents trends for optimized amide derivatives of the respective acid scaffolds.
Synthesis Workflow: Accessing the 4-Amino Scaffold
Unlike the 5-amino isomer, which is often commercially available as a commodity chemical, the 4-amino isomer frequently requires specific synthetic routes.
Figure 2: General synthetic route. Note that regioselective nitration or the use of specific precursors (e.g., 2,6-disubstituted phenols) is often required to secure the 4-position amino group.
References
-
Yang, X.D., et al. (2011). "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.
-
Eldehna, W.M., et al. (2020).[2] "Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer."[2] ACS Medicinal Chemistry Letters.
-
Sigma-Aldrich. (n.d.). "5-Aminobenzofuran-2-carboxylic acid Product Specification."
-
Miao, Z., et al. (2022).[2] "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules.
-
Meanwell, N.A. (2011).[1] "Bioisosteres of Carboxylic Acids." Journal of Medicinal Chemistry.
Sources
Comparative analysis of the kinase inhibitory profiles of aminobenzofuran derivatives
Topic: Comparative Analysis of the Kinase Inhibitory Profiles of Aminobenzofuran Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aminobenzofuran scaffold has emerged as a privileged structure in medicinal chemistry, particularly for kinase inhibition. Its planar, bicyclic nature mimics the adenine ring of ATP, allowing it to anchor effectively within the hinge region of various kinases. However, subtle structural modifications at the C2 and C3 positions dictate profound shifts in selectivity—from PI3K/mTOR dual inhibition to specific VEGFR-2 or CDK2 targeting.
This guide provides a technical comparison of key aminobenzofuran derivatives, analyzing their inhibitory profiles (IC
Structural Classification & SAR Logic
The biological activity of aminobenzofurans is strictly governed by the substitution pattern on the benzofuran core.[1]
The 2-Substituted vs. 3-Substituted Divide
-
2-Aminobenzofurans: Often associated with PI3K and VEGFR inhibition.[2][3][4] The C2 position typically hosts a carboxamide or urea linker that extends into the hydrophobic pocket (back pocket) of the kinase, conferring selectivity.
-
3-Aminobenzofurans: Frequently target Serine/Threonine kinases like GSK-3
and CDK2 . The C3-amino group often acts as a hydrogen bond donor to the kinase hinge region.
Key SAR Determinants
| Position | Modification | Effect on Kinase Profile |
| C2 | Aryl/Heteroaryl extension | Determines Type I vs. Type II binding mode. Bulky groups here can force the activation loop into the "DFG-out" conformation (Type II). |
| C3 | Primary/Secondary Amine | Critical for H-bonding with the hinge region (e.g., Val/Leu residues). |
| C5/C6 | Halogenation (F, Cl) | Enhances metabolic stability and fills small hydrophobic sub-pockets to improve potency (e.g., Compound 8). |
Comparative Kinase Profiling Data
The following table synthesizes experimental data for three distinct classes of aminobenzofuran derivatives, highlighting their potency against specific targets compared to clinical standards.
Table 1: Comparative Inhibitory Potency (IC
| Derivative Class | Compound Code | Primary Target(s) | IC | IC | Reference Standard | Selectivity Insight |
| 2-Benzoyl-3-amino | Compound 8 | PI3K | 2.21 nM (PI3K) | 68 nM (VEGFR-2) | LY294002 (6.18 nM) | Dual Inhibitor: Higher potency than LY294002; dual profile beneficial for anti-angiogenesis. |
| 3-Piperazinyl | Compound 9h | CDK2 | 40.9 nM | >1000 nM (GSK-3 | Staurosporine (56.7 nM) | Type II Binder: Trifluoromethyl group at meta-position enhances selectivity over CDK1. |
| Benzofuran-3-one | Compound 40 | DRAK2 | 330 nM | >10 | N/A (First-in-class) | High Specificity: Protects |
| 2-Carboxamide | Compound R12 | EGFR (WT) | 1.62 | 0.49 | Afatinib (1.86 | Mutant Active: Shows improved potency against the drug-resistant T790M mutation. |
Note: Data compiled from Scientific Reports (2022) and Journal of Medicinal Chemistry studies. See References [1][2][4].[1][5][6][7][8][9]
Mechanism of Action: Binding Modes
To understand why these profiles differ, we must visualize the binding topology. The diagram below illustrates the logical flow of how structural features dictate the binding mode (Type I vs. Type II).
Figure 1: Structural logic dictating Type I vs. Type II kinase inhibition modes in aminobenzofurans.[10]
Validated Experimental Protocols
Reliable profiling requires rigorous assay design. Below are two self-validating protocols for assessing these derivatives.
Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)
Objective: Determine the IC
Reagents:
-
Recombinant Kinase (0.2 ng/
L) -
Substrate (e.g., PIP2:PS for PI3K)
-
Ultrapure ATP (10
M) -
ADP-Glo™ Reagent (Promega)
Workflow:
-
Preparation: Dilute the aminobenzofuran derivative in DMSO (10-point serial dilution).
-
Incubation: Add 2
L of compound + 4 L of Kinase/Substrate mix to a 384-well white plate. Incubate for 10 min at RT (allows compound to bind before ATP competition). -
Reaction Start: Add 4
L of ATP. Incubate for 60 min at RT. -
Depletion: Add 10
L of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -
Detection: Add 20
L of Kinase Detection Reagent (converts ADP to ATP Luciferase light). Incubate 30 min. -
Read: Measure luminescence.
-
Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., LY294002) must fall within 3-fold of historical IC
.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm that the biochemical inhibition translates to cellular signaling blockade (e.g., p-Akt inhibition).
Figure 2: Cellular phosphorylation assay workflow for validating kinase inhibition.
Critical Step: Always include a "Total Protein" control (e.g., Total Akt) to distinguish between inhibition of phosphorylation and degradation of the protein.
Conclusion
Aminobenzofuran derivatives offer a versatile scaffold for kinase inhibitor design.[11] While Compound 8 demonstrates the scaffold's potential for dual PI3K/VEGFR-2 inhibition in cancer therapy, modifications at the C3 position (as seen in Compound 9h ) can shift specificity towards CDK2. Researchers should utilize the outlined ADP-Glo and Western Blot protocols to validate these profiles, ensuring that biochemical potency translates to cellular efficacy.
References
-
Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors. Scientific Reports, 2022.
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
-
Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2017.[12]
-
Previously reported benzofuran derivatives with anti-tumour and kinase inhibition activities. ResearchGate, 2023.
-
Techniques in Kinase Profiling. Medicines Discovery Catapult.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure activity relationship [pharfac.mans.edu.eg]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Buchwald-Hartwig and Ullmann reactions for amination
Executive Verdict: The Selection Paradox
In modern pharmaceutical synthesis, the choice between Buchwald-Hartwig (Pd-catalyzed) and Ullmann (Cu-catalyzed) amination is no longer a question of "new vs. old." It is a strategic decision between generality and scalability .
-
Buchwald-Hartwig is the Discovery Engine . It is the "solve-it-all" solution for complex, sterically hindered, or electron-rich substrates (especially aryl chlorides) where cost is secondary to speed and yield.
-
Modern Ullmann (Ullmann-Ma) is the Process Workhorse . With the advent of oxalic diamide and amino acid ligands (the "Ma" modification), it has evolved from a harsh, high-temperature method to a milder, cost-efficient alternative ideal for kilogram-scale production of aryl iodides/bromides, avoiding Class 1 metal contamination.
Mechanistic Underpinnings[1][2][3]
To optimize these reactions, one must understand the distinct catalytic cycles. The primary failure mode in Buchwald is catalyst deactivation (oxidation/aggregation), while in Ullmann, it is catalyst insolubility/aggregation .
Comparative Mechanistic Pathways
The following diagram contrasts the L-Pd(0) cycle (defined by oxidative addition to Ar-Cl) against the Ligand-Cu(I) cycle (defined by preventing Cu-aggregation and facilitating nucleophilic attack).
Figure 1: Mechanistic comparison showing the distinct activation pathways. Note that modern Ullmann relies heavily on ligands to keep Cu(I) soluble and reactive at lower temperatures (<100°C).
Critical Parameter Comparison (Head-to-Head)
The following data aggregates performance metrics from standard "Generation 4" Buchwald systems vs. "Ma-style" Ullmann systems.
| Feature | Buchwald-Hartwig (Pd) | Modern Ullmann-Ma (Cu) |
| Primary Indication | Complex synthesis, Late-stage functionalization. | Large-scale synthesis, Cost-sensitive routes. |
| Metal Toxicity (ICH Q3D) | Class 1 (High Toxicity). Limit: ~10 ppm (oral). Requires scavenging. | Class 3 (Low Toxicity). Limit: ~3000 ppm (oral). Easy clearance. |
| Substrate Scope | Excellent for Aryl Chlorides , Tosylates, hindered amines. | Excellent for Aryl Iodides/Bromides .[1] Poor for Chlorides (unless activated). |
| Typical Temperature | RT to 80°C. (Can run at -40°C with specific ligands). | 60°C to 120°C. (Historically >200°C, lowered by Ma ligands). |
| Catalyst Loading | Low (0.01 – 5 mol%). | Moderate to High (5 – 20 mol%). |
| Cost Driver | Ligand & Metal. (Pd ~$40/g + IP rights on ligands). | Ligand only. (Cu is negligible; Ligands like oxalic diamides are cheap). |
| Air/Moisture Sensitivity | High. Requires inert atmosphere (Glovebox/Schlenk). | Moderate. Can often be set up in air, then sealed (Cu(I) oxidizes to inactive Cu(II)). |
Experimental Protocols
Protocol A: The "Fail-Safe" Buchwald-Hartwig
Target: Coupling a hindered secondary amine with a deactivated aryl chloride. System: Pd G4 Precatalyst (Ensures precise L:Pd ratio and rapid activation).
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with:
-
Aryl Chloride: 1.0 equiv.
-
Amine: 1.2 equiv.[2]
-
Base: NaOtBu (1.4 equiv) or K3PO4 (for base-sensitive substrates).
-
Catalyst: XPhos Pd G4 or BrettPhos Pd G4 (1–3 mol%). Note: Use G4 precatalysts to avoid the induction period of Pd(OAc)2.
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration). Crucial: Solvent must be degassed (sparged with Ar for 15 mins) to prevent catalyst oxidation.
-
Reaction: Seal and heat to 80°C for 2–12 hours.
-
Workup: Filter through a pad of Celite (to remove Pd black). Concentrate and purify via flash chromatography.
-
Self-Validation: If the reaction turns black immediately upon heating, your system had oxygen ingress (Pd black precipitation). The solution should remain dark orange/brown during the active cycle.
-
Protocol B: The Modern Ullmann-Ma
Target: Coupling a primary amine/amide with an aryl iodide/bromide on gram scale. System: CuI + Oxalic Diamide Ligand.
-
Preparation: Can be weighed in air, but run under inert gas. Charge flask with:
-
Aryl Iodide: 1.0 equiv.
-
Amine: 1.2 equiv.[2]
-
Base: K3PO4 (2.0 equiv) or Cs2CO3. Note: Particle size matters; finely ground base improves kinetics.
-
Catalyst: CuI (5–10 mol%).
-
Ligand: BHMPO (Bis-hydroxy-macromolecular-oxalamide) or simple Oxalic Diamide (10–20 mol%). Rule of thumb: 2:1 Ligand-to-Metal ratio ensures solubility.
-
-
Solvent: Add DMSO or DMF (0.5 M). Note: Ullmann works best in polar aprotic solvents to solubilize the inorganic base.
-
Reaction: Heat to 90°C (for Iodides) or 110°C (for Bromides).
-
Workup: Dilute with water/EtOAc. Wash aqueous layer with NH4OH (to complex and remove Cu).
-
Self-Validation: A blue aqueous wash indicates successful Cu removal (formation of [Cu(NH3)4]2+).
-
Decision Matrix
Use this logic flow to select the appropriate methodology for your specific substrate.
Figure 2: Strategic decision tree for selecting the optimal amination method based on halide type, electronic activation, and project scale.
References
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
-
Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles."[3] Accounts of Chemical Research, 41(11), 1450–1460. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[4] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
- Tredwell, M., & Gouverneur, V. (2022). "Palladium-Catalyzed C-N Cross-Coupling: Practical Considerations for the Medicinal Chemist." Organic Process Research & Development. (General Reference for Process Scale-up).
-
ICH Expert Working Group. (2019). "ICH Guideline Q3D (R1) on elemental impurities." European Medicines Agency. Link
Sources
A Comparative Guide to Evaluating and Enhancing the Metabolic Stability of 4-Aminobenzofuran-2-Carboxylic Acid Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
In the intricate process of drug discovery and development, the metabolic stability of a compound is a pivotal determinant of its therapeutic potential.[1] It dictates the extent to which a drug candidate resists biotransformation by the body's metabolic machinery, primarily located in the liver.[2] A compound with poor metabolic stability is rapidly cleared from circulation, often resulting in insufficient in vivo exposure and diminished efficacy.[3] Conversely, a compound that is too stable may accumulate, leading to potential toxicity or undesirable drug-drug interactions.[3] Therefore, a carefully balanced metabolic profile is essential for a successful drug.
The 4-aminobenzofuran-2-carboxylic acid scaffold has garnered significant interest in medicinal chemistry, serving as a foundational structure for agents with diverse pharmacological activities, including anti-inflammatory and anticancer properties.[4][5] However, this promising scaffold presents inherent metabolic challenges. The benzofuran ring system can be susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, potentially leading to ring-opening or the formation of reactive intermediates.[6][7] Furthermore, the carboxylic acid moiety is a well-known substrate for Phase II conjugation reactions, particularly acyl glucuronidation, which can facilitate rapid excretion and, in some cases, lead to idiosyncratic toxicities.[8][9]
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the metabolic stability of 4-aminobenzofuran-2-carboxylic acid derivatives. We will delve into field-proven experimental protocols, explore common metabolic pathways, and present data-driven strategies for rationally designing next-generation analogs with enhanced metabolic profiles.
Part 1: A Practical Guide to In Vitro Metabolic Stability Assessment
The primary objective of in vitro metabolic stability assays is to quantify a compound's susceptibility to metabolism, typically by determining its rate of disappearance when incubated with a preparation of metabolic enzymes.[10] From this rate, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated, providing a forecast of the compound's in vivo behavior.[3][11]
Choosing the Right In Vitro System
The selection of the in vitro test system is a critical first step, dictated by the stage of the drug discovery program and the specific questions being asked.
-
Liver Microsomes : These are vesicles of the endoplasmic reticulum isolated from hepatocytes and contain a rich concentration of Phase I enzymes, most notably the Cytochrome P450 (CYP) superfamily.[2][10] They are cost-effective, readily available for multiple species (human, rat, mouse, dog), and ideal for high-throughput screening in the early stages of lead optimization to assess CYP-mediated metabolism.[12]
-
Liver S9 Fraction : This subcellular fraction contains both microsomal and cytosolic enzymes.[2] Consequently, it can assess both Phase I (e.g., CYP oxidation) and some Phase II (e.g., UGT, SULT) metabolic pathways, offering a more comprehensive, though still incomplete, metabolic picture.
-
Cryopreserved Hepatocytes : These represent the "gold standard" for in vitro metabolism studies.[11][13] As intact cells, they contain a full complement of Phase I and II metabolic enzymes, cofactors, and transporters, providing the most physiologically relevant data for predicting in vivo hepatic clearance.[10][11]
Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a robust, self-validating system for determining a compound's metabolic stability in the presence of Phase I enzymes. The inclusion of a positive control with known metabolic characteristics ensures the enzymatic system is active and performing as expected.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 4-aminobenzofuran-2-carboxylic acid derivatives in human liver microsomes.
Materials:
-
Test Compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), (e.g., pooled from 200 donors, 20 mg/mL)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A/B solution)
-
Positive Control (e.g., Verapamil, a compound with moderate-to-high clearance)
-
Termination/Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide) for LC-MS/MS analysis.
-
96-well incubation plates and analytical plates.
Methodology:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, combine the phosphate buffer and human liver microsomes to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the mixture to reach a final concentration of 1 µM. This is done in triplicate for each compound.
-
Causality Check: A low substrate concentration (1 µM) is used to ensure the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), which is a prerequisite for accurately calculating intrinsic clearance.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes with shaking. This allows the test compound to equilibrate with the microsomal enzymes before the metabolic reaction is initiated.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding a pre-warmed NADPH regenerating system to all wells. The final volume should be uniform across all wells (e.g., 200 µL).
-
Simultaneously, prepare a "T=0" plate by adding the quenching solution before adding the NADPH solution. This sample represents 100% of the compound at the start of the reaction.
-
-
Time-Point Sampling:
-
Incubate the reaction plate at 37°C with shaking.
-
At designated time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer an aliquot (e.g., 50 µL) from each well into a new 96-well plate containing the cold quenching solution.
-
Trustworthiness Check: The use of multiple time points allows for the reliable determination of the degradation rate. A single time-point assay can be misleading for compounds with very fast or very slow metabolism.
-
-
Sample Processing & Analysis:
-
Seal and centrifuge the analytical plate (containing the quenched samples) at 4000 rpm for 20 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[3][10]
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear regression line. The slope (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein)
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Part 2: Anticipating the Metabolic Fate of 4-Aminobenzofuran Derivatives
Understanding the likely metabolic "soft spots" on the 4-aminobenzofuran-2-carboxylic acid scaffold is crucial for interpreting stability data and designing improved analogs. Metabolism generally proceeds through two phases: Phase I (functionalization, e.g., oxidation) and Phase II (conjugation).[3]
Key Metabolic Pathways:
-
Furan Ring Oxidation: The furan moiety is susceptible to CYP-mediated oxidation.[7] This can lead to hydroxylation on the furan ring or oxidative ring cleavage, which can sometimes generate reactive intermediates.[6][14]
-
Aromatic Hydroxylation: The benzene portion of the benzofuran core can undergo hydroxylation at various positions, catalyzed by CYP enzymes.[13][15]
-
N-Dealkylation/Oxidation: If the 4-amino group is substituted (e.g., with ethyl or methyl groups), N-dealkylation is a common metabolic route.[14][16] The primary amine itself can also be a site for further oxidation or conjugation.
-
Acyl Glucuronidation: The carboxylic acid at the 2-position is a prime target for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process significantly increases the compound's polarity, facilitating its rapid excretion.[8][9]
Caption: Potential metabolic pathways for the core scaffold.
Comparative Data: Structure-Metabolism Relationships (SMR)
To illustrate how structural modifications can impact metabolic stability, the following table presents hypothetical data for a series of derivatives evaluated in a human liver microsomal assay.
| Compound ID | R1 (at 4-amino) | R2 (at C7) | t½ (min) | CLint (µL/min/mg) | Primary Predicted Liability |
| ABC-001 | H | H | 12.5 | 110.9 | Furan oxidation, Glucuronidation |
| ABC-002 | CH₃ | H | 18.2 | 76.2 | N-demethylation, Furan oxidation |
| ABC-003 | H | F | 35.1 | 39.5 | Glucuronidation |
| ABC-004 | H | OCH₃ | 9.8 | 141.4 | O-demethylation, Furan oxidation |
Analysis of SMR:
-
ABC-002 vs. ABC-001: N-methylation slightly improves stability, possibly by sterically hindering access to the furan ring, though N-demethylation introduces a new metabolic route.
-
ABC-003 vs. ABC-001: Introducing an electron-withdrawing fluorine atom (R2) significantly improves metabolic stability.[17] This is a classic strategy to "shield" an aromatic ring from oxidative metabolism by decreasing its electron density.
-
ABC-004 vs. ABC-001: The addition of a methoxy group (R2) decreases stability, as O-demethylation is a rapid and common metabolic pathway catalyzed by CYP enzymes.
Part 3: Strategic Modifications to Enhance Metabolic Stability
Armed with an understanding of metabolic liabilities, medicinal chemists can employ several strategies to rationally design more robust compounds.
Mitigating Furan Ring and Aromatic Oxidation
-
Deuteration: Replacing hydrogen atoms at known metabolic "soft spots" with deuterium can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.[17]
-
Blocking with Halogens: As seen with compound ABC-003 , installing a metabolically stable group like fluorine at a site of hydroxylation can effectively block that pathway.[17]
-
Modulating Electronics: Introducing electron-withdrawing groups on the benzene ring can deactivate it towards oxidative metabolism.
Addressing Carboxylic Acid Metabolism: The Power of Bioisosteres
The carboxylic acid group is often essential for target binding but is a major flag for metabolic clearance via glucuronidation.[8] Replacing it with a bioisostere—a different functional group with similar physicochemical properties—is a powerful strategy to circumvent this liability while retaining biological activity.[18]
| Bioisostere | Key Features & Rationale | Potential Downsides |
| Tetrazole | - pKa (~4.5-4.9) is very similar to a carboxylic acid.[18][19]- Acts as a hydrogen bond donor and acceptor.- Avoids acyl glucuronidation.[9][19] | - Can undergo N-glucuronidation.- Increased lipophilicity does not always translate to better permeability.[18] |
| Acyl Sulfonamide | - Can mimic the H-bonding geometry of a carboxylate.- Acidity can be tuned by substituents.- Often more metabolically stable and resistant to glucuronidation.[18] | - Generally weaker acids than carboxylic acids. |
| Hydroxamic Acid | - Moderately acidic (pKa ~8-9).- Strong metal-chelating properties.- Can serve as a successful bioisostere.[8] | - Different acidity profile.- Potential for different metabolic pathways. |
The choice of a bioisostere is highly context-dependent and often requires empirical testing of a panel of options to find the optimal replacement for a specific drug target and scaffold.[8][18]
Conclusion
Evaluating and optimizing the metabolic stability of 4-aminobenzofuran-2-carboxylic acid derivatives is a multifactorial challenge that requires a systematic and data-driven approach. By employing a strategic sequence of in vitro assays, from high-throughput microsomal screens to more comprehensive hepatocyte studies, researchers can gain crucial insights into a compound's metabolic fate. This empirical data, when coupled with a mechanistic understanding of the scaffold's inherent liabilities—namely furan oxidation and carboxylic acid conjugation—enables the rational design of next-generation compounds. Strategies such as metabolic blocking, electronic modulation, and, most significantly, the bioisosteric replacement of the carboxylic acid group, provide a powerful toolkit for medicinal chemists to enhance metabolic stability, ultimately increasing the probability of advancing a promising candidate toward clinical development.
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Yoo, H. H., et al. (2016). Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS. PubMed. [Link]
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Mardal, M., et al. (2023). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. PMC. [Link]
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A Comparative Guide to Bioisosteric Replacements for the Carboxylic Acid Group in 4-Aminobenzofurans
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction: The Rationale for Moving Beyond the Carboxylic Acid in 4-Aminobenzofuran Drug Candidates
The 4-aminobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in therapeutic areas such as oncology and inflammation, often through the inhibition of protein kinases.[1] The carboxylic acid group is frequently a key pharmacophoric element in these molecules, engaging in crucial hydrogen bonding and electrostatic interactions with target proteins. However, the very properties that make the carboxylate group an effective anchor can also be a liability. Poor metabolic stability, leading to rapid clearance, and potential for the formation of reactive acyl glucuronides are significant concerns in drug development.[2] Furthermore, the ionizable nature of carboxylic acids can limit their ability to cross cellular membranes, impacting oral bioavailability and brain penetration.[3]
This guide provides a comparative analysis of three common bioisosteric replacements for the carboxylic acid moiety—tetrazoles, acylsulfonamides, and hydroxamic acids—within the context of the 4-aminobenzofuran scaffold. We will delve into the synthesis, physicochemical properties, and expected biological performance of each, supported by experimental data from relevant studies to inform rational drug design.
The Parent Scaffold: 4-Aminobenzofuran-X-carboxylic Acid
The synthesis of the parent 4-aminobenzofuran carboxylic acid can be achieved through various established routes, often involving the reduction of a corresponding 4-nitrobenzofuran intermediate.[1] The carboxylic acid functionality itself can be introduced at various positions, depending on the desired vector for interaction with the biological target.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
"4-Nitrobenzofuran" -> "4-Aminobenzofuran" [label="Reduction (e.g., SnCl2, H2/Pd-C)"]; "4-Aminobenzofuran" -> "4-Aminobenzofuran-X-carboxylic acid" [label="Introduction of COOH group"]; } digraph [width=760]
Caption: General synthetic approach to 4-aminobenzofuran carboxylic acids.
Comparative Analysis of Bioisosteric Replacements
The choice of a carboxylic acid bioisostere is a multi-faceted decision, balancing the need to retain biological activity with the goal of improving drug-like properties. The success of any replacement is highly context-dependent, relying on the specific interactions within the target's binding site.[3]
The Tetrazole Moiety: A Classic Carboxylic Acid Mimic
The 5-substituted-1H-tetrazole is arguably the most well-established bioisostere for the carboxylic acid group.[4] Its pKa is comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and thus mimic the electrostatic interactions of a carboxylate.[4]
Physicochemical Properties:
| Property | Carboxylic Acid | Tetrazole | Rationale for Change |
| pKa | ~4-5 | ~4.5-5.5 | Similar acidity allows for analogous electrostatic interactions.[4] |
| logP/logD | Generally lower | Generally higher | Increased lipophilicity can improve cell permeability, but this is not always observed due to a higher desolvation penalty.[4] |
| Metabolic Stability | Susceptible to glucuronidation | More resistant to Phase II metabolism | A key advantage for improving in vivo half-life.[5] |
Synthesis of 4-Aminobenzofuran-X-tetrazole:
The most common route to 5-substituted tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, often catalyzed by a Lewis acid such as zinc bromide.[6]
Experimental Protocol: Synthesis of a 4-Aminobenzofuran-X-tetrazole
-
Nitrile Formation: Convert the corresponding 4-aminobenzofuran-X-carboxylic acid to the primary amide, followed by dehydration (e.g., using POCl₃ or similar reagents) to yield the nitrile.
-
Cycloaddition: To a solution of the 4-aminobenzofuran-X-nitrile in a suitable solvent (e.g., DMF or water), add sodium azide and a catalyst (e.g., zinc bromide or triethylamine hydrochloride).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until completion.
-
Work-up and Purification: After cooling, acidify the reaction mixture to protonate the tetrazole. Extract the product with an organic solvent and purify by chromatography.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
"4-Aminobenzofuran-X-nitrile" -> "4-Aminobenzofuran-X-tetrazole" [label="[3+2] Cycloaddition (NaN3, catalyst)"]; } digraph [width=760]
Caption: Synthetic route to 4-aminobenzofuran-X-tetrazoles.
Performance and Considerations:
While the tetrazole ring is an excellent mimic in terms of acidity and geometry, its larger size compared to a carboxylic acid may require adjustments in the target binding pocket.[7] Although often more lipophilic, tetrazoles do not always lead to increased cell permeability due to a higher desolvation energy.[4] However, their enhanced metabolic stability is a significant advantage.[5] A classic example of the successful application of this bioisosteric replacement is the angiotensin II receptor antagonist, losartan, where the tetrazole moiety was crucial for its oral bioavailability and in vivo efficacy.[4]
The Acylsulfonamide Group: A Tunable and Potent Replacement
Acylsulfonamides have emerged as versatile carboxylic acid bioisosteres, with their acidity being tunable by the choice of the sulfonamide component.[8] They can form similar hydrogen bond networks as carboxylic acids and often exhibit improved potency.[9]
Physicochemical Properties:
| Property | Carboxylic Acid | Acylsulfonamide | Rationale for Change |
| pKa | ~4-5 | ~3.5-5.5 | Highly tunable based on the sulfonamide substituent, allowing for fine-tuning of acidity.[10] |
| logP/logD | Generally lower | Generally higher | Increased lipophilicity can enhance cell permeability and target engagement. |
| Metabolic Stability | Susceptible to glucuronidation | Generally more stable | Less prone to Phase II metabolism, leading to improved pharmacokinetic profiles.[11] |
Synthesis of 4-Aminobenzofuran-X-acylsulfonamide:
Acylsulfonamides are typically prepared by the acylation of a sulfonamide with an activated carboxylic acid derivative, such as an acid chloride or an anhydride.[8]
Experimental Protocol: Synthesis of a 4-Aminobenzofuran-X-acylsulfonamide
-
Acid Activation: Convert the 4-aminobenzofuran-X-carboxylic acid to its corresponding acid chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
-
Coupling: In a separate flask, dissolve the desired sulfonamide in a suitable solvent (e.g., THF or DCM) with a base (e.g., triethylamine or pyridine).
-
Reaction: Add the freshly prepared acid chloride solution dropwise to the sulfonamide solution at 0 °C and then allow the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify by chromatography.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
"4-Aminobenzofuran-X-carboxylic acid" -> "4-Aminobenzofuran-X-acyl chloride" [label="Activation (e.g., SOCl2)"]; "4-Aminobenzofuran-X-acyl chloride" -> "4-Aminobenzofuran-X-acylsulfonamide" [label="Coupling with R-SO2NH2"]; } digraph [width=760]
Caption: Synthesis of 4-aminobenzofuran-X-acylsulfonamides.
Performance and Considerations:
The acylsulfonamide group offers a high degree of tunability. By varying the substituent on the sulfonamide nitrogen, one can modulate the acidity and lipophilicity of the molecule to optimize both potency and pharmacokinetic properties.[12] In a series of CXCR2 antagonists, acylsulfonamide bioisosteres of a carboxylic acid lead compound demonstrated excellent potency and oral bioavailability.[12]
The Hydroxamic Acid Moiety: A Metal-Chelating Bioisostere
Hydroxamic acids are another important class of carboxylic acid bioisosteres, particularly relevant for targets that are metalloenzymes due to their metal-chelating properties.[13] They are, however, generally less acidic than carboxylic acids.
Physicochemical Properties:
| Property | Carboxylic Acid | Hydroxamic Acid | Rationale for Change |
| pKa | ~4-5 | ~8-9 | Less acidic, which can sometimes be advantageous for cell permeability, but may alter key interactions.[13] |
| logP/logD | Generally lower | Can be similar or slightly higher | Modest impact on lipophilicity. |
| Metabolic Stability | Susceptible to glucuronidation | Can be susceptible to hydrolysis and P450-mediated oxidation to the carboxylic acid.[14] | Stability can be a concern and requires careful molecular design.[15] |
Synthesis of 4-Aminobenzofuran-X-hydroxamic Acid:
Hydroxamic acids are commonly synthesized by the coupling of an activated carboxylic acid with hydroxylamine or a protected hydroxylamine derivative.[16]
Experimental Protocol: Synthesis of a 4-Aminobenzofuran-X-hydroxamic Acid
-
Acid Activation: Activate the 4-aminobenzofuran-X-carboxylic acid using a coupling reagent such as HATU or EDC in the presence of a base like DIPEA.
-
Coupling: Add hydroxylamine hydrochloride (or a protected version) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction, extract the product, and purify by chromatography. If a protected hydroxylamine was used, a subsequent deprotection step is required.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
"4-Aminobenzofuran-X-carboxylic acid" -> "4-Aminobenzofuran-X-hydroxamic acid" [label="Coupling with NH2OH (e.g., HATU)"]; } digraph [width=760]
Caption: Synthesis of 4-aminobenzofuran-X-hydroxamic acids.
Performance and Considerations:
The primary advantage of hydroxamic acids lies in their ability to chelate metal ions, making them particularly effective inhibitors of metalloenzymes like histone deacetylases (HDACs).[16] However, their metabolic stability can be a significant challenge, as they can be hydrolyzed back to the corresponding carboxylic acid or undergo oxidation.[14][15] Careful structural modification, such as the introduction of steric bulk near the hydroxamic acid moiety, can mitigate these stability issues.
Comparative Summary and Outlook
The selection of a suitable bioisosteric replacement for a carboxylic acid in 4-aminobenzofuran derivatives requires a careful evaluation of the trade-offs between maintaining biological activity and improving pharmacokinetic properties.
| Bioisostere | Key Advantages | Key Disadvantages | Best Suited For |
| Tetrazole | Good mimic of acidity, enhanced metabolic stability.[4][5] | Larger size, potential for lower permeability despite higher lipophilicity.[4][7] | Improving in vivo half-life and oral bioavailability. |
| Acylsulfonamide | Tunable acidity and lipophilicity, often leads to improved potency.[8][9] | Can be synthetically more challenging to prepare. | Fine-tuning potency and ADME properties. |
| Hydroxamic Acid | Excellent for targeting metalloenzymes.[13] | Potential for poor metabolic stability.[14][15] | Developing inhibitors of metalloenzymes. |
While direct comparative data on the 4-aminobenzofuran scaffold is limited in the public domain, the principles outlined in this guide, supported by data from analogous systems, provide a robust framework for the rational design of next-generation 4-aminobenzofuran-based therapeutics. Future work should focus on the synthesis and parallel evaluation of these bioisosteres on a common 4-aminobenzofuran core to generate direct structure-activity and structure-property relationships, further enriching our understanding and guiding the development of novel drug candidates.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Aminobenzofuran-2-Carboxylic Acid-Based Inhibitors
Introduction: The Benzofuran Scaffold in Drug Discovery
The benzofuran core is a recurring motif in a multitude of biologically active natural products and synthetic compounds, establishing it as a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties make it a versatile starting point for the design of novel therapeutics.[2][3] A significant number of benzofuran-based drugs have reached the market, including the antiarrhythmic agents amiodarone and dronedarone, the antidepressant vilazodone, and methoxsalen, which is used to treat psoriasis and eczema.[1] The 4-aminobenzofuran-2-carboxylic acid substructure, in particular, has garnered considerable interest as a template for the development of potent and selective inhibitors for a range of therapeutic targets.[4][5][6][7] This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors based on this scaffold, supported by experimental data and detailed methodologies for their assessment.
Primary Targets and Therapeutic Applications
Inhibitors derived from the 4-aminobenzofuran-2-carboxylic acid scaffold have demonstrated significant activity against several important drug targets:
-
Pim-1 Kinase: Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in various cancers.[4][8] These compounds have also shown inhibitory activity against the closely related Pim-2 kinase.[4]
-
VEGFR-2 and Carbonic Anhydrase IX (hCA IX): Certain enaminone-linked benzofuran derivatives have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the tumor-associated carbonic anhydrase IX (hCA IX).[9] This dual-targeting approach is a promising strategy for cancer therapy, particularly in the context of hypoxic tumors.[9]
-
Lymphoid Tyrosine Phosphatase (LYP): More recently, benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of Lymphoid Tyrosine Phosphatase (LYP), a key negative regulator of T-cell activation.[5] Targeting LYP presents a novel approach for cancer immunotherapy.[5]
-
Carbonic Anhydrase (CA) Isoforms: Benzofuran-based carboxylic acids have also been explored as inhibitors of various carbonic anhydrase isoforms, with some derivatives showing selective inhibition of the cancer-related hCA IX and XII over the off-target isoforms hCA I and II.[6][7]
The Critical Importance of Cross-Reactivity Profiling
While the on-target potency of a drug candidate is a primary focus of early-stage drug discovery, understanding its off-target interactions is equally crucial for its successful development. Cross-reactivity, or the binding of a drug to unintended targets, can lead to a range of outcomes, from unforeseen toxicities to beneficial polypharmacology. A comprehensive cross-reactivity profile is therefore essential for:
-
Predicting and Mitigating Adverse Drug Reactions: Identifying off-target interactions early in the discovery process can help to avoid costly late-stage failures due to toxicity.
-
Understanding the Full Mechanism of Action: The observed phenotype of a compound may be the result of its interaction with multiple targets.
-
Drug Repurposing: A well-defined cross-reactivity profile can reveal new therapeutic opportunities for an existing drug.
-
Guiding Medicinal Chemistry Efforts: Understanding the structure-activity relationships of off-target interactions can inform the design of more selective inhibitors.
This guide will now delve into the state-of-the-art methodologies for assessing the cross-reactivity of 4-aminobenzofuran-2-carboxylic acid-based inhibitors.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is often necessary to build a complete picture of an inhibitor's selectivity. Here, we detail three powerful and widely adopted techniques: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Affinity Purification-Mass Spectrometry (AP-MS).
Kinome Scanning: A Global View of Kinase Selectivity
Given that a significant number of 4-aminobenzofuran-2-carboxylic acid-based inhibitors target kinases, comprehensive kinome profiling is an essential first step in assessing their selectivity.[10][11][12]
Principle: Kinome scanning platforms, such as KINOMEscan™, utilize a high-throughput, site-directed competition affinity binding assay to quantify the interaction of a test compound with a large panel of kinases.[13][14] This technology allows for the rapid characterization of inhibitor selectivity across the human kinome.[13]
Experimental Protocol: KINOMEscan™ Assay
-
Compound Preparation: The 4-aminobenzofuran-2-carboxylic acid-based inhibitor is solubilized in an appropriate solvent (typically DMSO) to a stock concentration.
-
Assay Plate Preparation: The inhibitor is serially diluted and added to assay plates containing DNA-tagged kinases immobilized on a solid support.
-
Competition Binding: A proprietary, broadly active kinase inhibitor is added to the wells. The test compound competes with this probe for binding to the kinases.
-
Washing and Elution: Unbound compounds are washed away. The amount of probe bound to each kinase is then quantified, typically using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The amount of probe bound is inversely proportional to the affinity of the test compound for the kinase. The results are often expressed as a percentage of control or as a dissociation constant (Kd). Data can be visualized using tools like TREEspot® to map the inhibitor's interactions across the kinome.[13]
Diagram: Kinome Scanning Workflow
Caption: Workflow for KINOMEscan™-based cross-reactivity profiling.
Advantages and Limitations:
-
Advantages: Provides a broad, unbiased assessment of selectivity against a large number of kinases in a single experiment. It is highly sensitive and quantitative.[10][13]
-
Limitations: This is a biochemical assay that does not account for cellular factors such as membrane permeability, intracellular drug concentrations, or the presence of scaffolding proteins.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
CETSA is a powerful biophysical method that allows for the direct measurement of a compound's engagement with its target protein within intact cells or tissues.[15][16][17] This provides a more physiologically relevant assessment of target binding than traditional biochemical assays.[15][18]
Principle: The binding of a ligand, such as a 4-aminobenzofuran-2-carboxylic acid-based inhibitor, to its target protein generally increases the protein's thermal stability.[15][17][19] CETSA measures this ligand-induced thermal stabilization by subjecting cell lysates or intact cells to a temperature gradient and then quantifying the amount of soluble protein remaining at each temperature.[17][18]
Experimental Protocol: CETSA
-
Cell Treatment: Culture cells to the desired confluency and treat with the 4-aminobenzofuran-2-carboxylic acid-based inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat to a range of temperatures using a thermal cycler.
-
Cell Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using an antibody-based method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Diagram: CETSA Workflow
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Advantages and Limitations:
-
Advantages: Directly measures target engagement in a physiologically relevant environment, accounting for cellular uptake and efflux.[15][18] It is label-free and does not require modification of the compound or the target protein.[16]
-
Limitations: It can be lower in throughput compared to kinome scanning, although real-time CETSA platforms are improving this.[18] The magnitude of the thermal shift is not always directly proportional to the affinity of the compound.
Affinity Purification-Mass Spectrometry (AP-MS): Unbiased Identification of Off-Targets
AP-MS is a powerful technique for identifying the binding partners of a small molecule in an unbiased manner.[20][21][22] This approach is particularly useful for discovering novel off-targets that may not be included in standard screening panels.
Principle: In a typical AP-MS experiment for small molecule target identification, the 4-aminobenzofuran-2-carboxylic acid-based inhibitor is immobilized on a solid support (e.g., beads) to create an affinity matrix.[20] This matrix is then incubated with a cell lysate, and proteins that bind to the inhibitor are "pulled down," washed, and subsequently identified by mass spectrometry.[21][22][23]
Experimental Protocol: AP-MS
-
Inhibitor Immobilization: Covalently attach the 4-aminobenzofuran-2-carboxylic acid-based inhibitor to a solid support, such as agarose or magnetic beads. A linker is often used to minimize steric hindrance.
-
Cell Lysis: Prepare a cell lysate under non-denaturing conditions to preserve protein complexes.[24]
-
Affinity Purification: Incubate the immobilized inhibitor with the cell lysate to allow for the capture of binding proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified in the inhibitor pull-down to those from a control experiment (e.g., beads without the inhibitor) to identify specific binding partners.
Diagram: AP-MS Workflow
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Advantages and Limitations:
-
Advantages: Provides an unbiased, proteome-wide view of a compound's binding partners.[21] It can identify novel off-targets and protein complexes that interact with the drug.[23]
-
Limitations: The immobilization of the inhibitor can sometimes interfere with its binding to target proteins. It is also susceptible to identifying non-specific binders, requiring careful experimental design and data analysis.
Comparative Analysis of 4-Aminobenzofuran-2-Carboxylic Acid-Based Inhibitors
The following table summarizes the known targets and selectivity profiles of representative inhibitors from this class, based on available literature.
| Inhibitor Class | Primary Target(s) | Key Off-Targets / Cross-Reactivity Notes | Reference(s) |
| Pim-1 Kinase Inhibitors | Pim-1, Pim-2 | Good selectivity for the Pim kinase family in a 442 kinase panel. | [4] |
| VEGFR-2/hCA IX Dual Inhibitors | VEGFR-2, hCA IX | Showed selectivity for tumor-associated hCA IX and XII over cytosolic hCA I and II. | [9] |
| LYP Inhibitors | LYP | Possess a degree of selectivity against other phosphatases. | [5] |
| Carbonic Anhydrase Inhibitors | hCA IX, hCA XII | Selective inhibitory profile against target hCA IX over off-target hCA I and II. | [6][7] |
Structure-Activity Relationship (SAR) Insights:
-
Substitutions on the Benzofuran Ring: Bromination of the benzofuran ring has been shown to generally improve the potency and selectivity of some derivatives.[9]
-
Linker and Tail Groups: The nature of the linker and the tail group attached to the 4-amino position significantly influences the inhibitory activity and selectivity profile. For instance, in the case of carbonic anhydrase inhibitors, different substitutions on the benzoic acid moiety led to varying degrees of selectivity against different CA isoforms.[6][7]
Conclusion and Future Directions
The 4-aminobenzofuran-2-carboxylic acid scaffold is a versatile and promising starting point for the development of inhibitors against a range of therapeutic targets. However, as with any small molecule inhibitor, a thorough understanding of its cross-reactivity profile is paramount for its successful translation to the clinic.
This guide has outlined a multi-faceted approach to cross-reactivity profiling, combining broad-based screening methods like kinome scanning with more physiologically relevant techniques such as CETSA and unbiased, discovery-oriented approaches like AP-MS. The data available to date suggests that careful medicinal chemistry optimization of the benzofuran core and its substituents can lead to highly selective inhibitors.
Future efforts in this area should focus on:
-
Broader Profiling: Systematically profiling new 4-aminobenzofuran-2-carboxylic acid-based inhibitors against larger panels of kinases, phosphatases, and other relevant target classes.
-
Proteome-Wide Analysis: Employing chemoproteomic techniques like AP-MS to identify novel and unexpected off-targets.
-
Integrated Data Analysis: Combining data from biochemical, cellular, and proteomic assays to build a comprehensive and predictive model of an inhibitor's selectivity.
By embracing these principles of rigorous cross-reactivity profiling, researchers can unlock the full therapeutic potential of this important class of inhibitors while minimizing the risks of off-target effects.
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Abdelrahman, M. H., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. Retrieved from [Link]
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Eriksson, J., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(11), 3236. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Aminobenzofuran-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling 4-Aminobenzofuran-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. While specific safety data for this exact molecule may be limited, a thorough analysis of structurally similar compounds, such as benzofuran derivatives and aminobenzoic acids, allows for a robust and scientifically grounded set of safety protocols. This guide is designed to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Understanding the Potential Hazards
Based on data from analogous compounds, 4-Aminobenzofuran-2-carboxylic acid should be handled with care, assuming it may present the following hazards:
-
Skin Irritation: Many benzofuran and aminobenzoic acid derivatives are known to cause skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][4][5]
-
Allergic Skin Reaction: Some related compounds have been shown to cause skin sensitization, meaning repeated exposure could lead to an allergic reaction.[4][6]
Given these potential risks, a comprehensive PPE strategy is not just recommended, but essential.
Core Protective Measures: A Multi-Layered Approach
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling 4-Aminobenzofuran-2-carboxylic acid in a laboratory setting.
| Body Part | Personal Protective Equipment | Specification and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always inspect gloves for tears or punctures before use and change them frequently. |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield is recommended when there is a significant risk of splashes. | Standard safety glasses provide a minimum level of protection. Safety goggles offer a more complete seal around the eyes and are preferable when handling powders or solutions that could splash. A face shield , worn in conjunction with goggles, provides an additional layer of protection for the entire face. |
| Body | Laboratory coat | A standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination. For procedures with a higher risk of splashes, a chemically resistant apron worn over the lab coat is advised. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | In most laboratory-scale operations, handling 4-Aminobenzofuran-2-carboxylic acid within a certified chemical fume hood will provide adequate respiratory protection by containing dust and potential vapors.[3] If a fume hood is not available, or if there is a risk of generating significant airborne dust, a NIOSH-approved respirator (e.g., an N95 respirator for particulates) may be necessary.[7] |
Procedural Guidance: Step-by-Step Safety Protocols
Adherence to standardized procedures is critical for minimizing exposure and ensuring a safe working environment.
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respiratory Protection (if required): If a respirator is necessary, perform a seal check to ensure it fits properly.
-
Eye and Face Protection: Put on your safety goggles or glasses. If a face shield is needed, put it on after your eye protection.
-
Gloves: Don your gloves last, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
-
Gloves: Remove your gloves first, using a technique that avoids touching the outside of the gloves with your bare hands (e.g., the glove-in-glove technique).
-
Face Shield/Goggles: Remove your face shield or goggles from the back of your head.
-
Lab Coat: Remove your lab coat by rolling it down your arms and turning it inside out to contain any contaminants.
-
Respiratory Protection (if used): Remove your respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1][2]
Workflow for Handling 4-Aminobenzofuran-2-carboxylic Acid
The following diagram illustrates the key decision points and actions for safely handling this compound.
Caption: Workflow for safe handling of 4-Aminobenzofuran-2-carboxylic acid.
Emergency Procedures and Disposal
A comprehensive safety plan includes protocols for handling unexpected events and proper disposal of waste.
In Case of Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][8][9][10] Seek medical attention if irritation persists.[1][2][8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9][10][11] Remove contact lenses if present and easy to do.[1][2][6][8][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][9][10] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][8]
Spill and Leak Procedures
In the event of a spill, evacuate non-essential personnel from the area.[1][2][12][13] Wearing appropriate PPE, including respiratory protection if necessary, contain the spill using an inert absorbent material.[8] Collect the absorbed material into a suitable, labeled container for disposal.[8][10]
Disposal Plan
All waste contaminated with 4-Aminobenzofuran-2-carboxylic acid, including excess chemical, contaminated lab supplies, and used PPE, must be disposed of as hazardous chemical waste.[3][8][10][13][14] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.[1][2][6][8][13]
Conclusion
By adopting a proactive and informed approach to safety, researchers can confidently work with 4-Aminobenzofuran-2-carboxylic acid while minimizing risks. The principles outlined in this guide—understanding the hazards, selecting the appropriate PPE, following established procedures, and being prepared for emergencies—form the foundation of a strong safety culture. Your commitment to these practices is not only an investment in your own well-being but also a cornerstone of scientific integrity and excellence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
